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  • Product: 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
  • CAS: 1706462-02-3

Core Science & Biosynthesis

Exploratory

A Comprehensive Guide to the Structural Elucidation of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one: A Methodological Whitepaper

This technical guide provides a comprehensive, step-by-step methodology for the complete structural determination of the novel compound, 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. As the crystallographic data...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive, step-by-step methodology for the complete structural determination of the novel compound, 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. As the crystallographic data for this specific molecule is not publicly available, this document serves as a detailed protocol for researchers, scientists, and drug development professionals to follow, from synthesis to final structural validation. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Significance of Pyridazinone Derivatives

Pyridazinone and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry. They are known to exhibit a wide range of biological activities, including cardiovascular and antipsychotic effects.[1][2] The precise three-dimensional arrangement of atoms within a molecule is fundamental to its interaction with biological targets. Therefore, determining the crystal structure of a novel pyridazinone derivative such as 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one is a critical step in understanding its structure-activity relationship (SAR), which is essential for rational drug design and development.[3][4]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining detailed atomic-resolution structures of small molecules.[5][6][7] This guide will outline the complete workflow, from the initial synthesis of the target compound to the final validation and interpretation of its crystal structure.

Synthesis and Crystallization: From Powder to Single Crystal

Proposed Synthetic Pathway

The synthesis of pyridazinone derivatives often involves the reaction of a ketoacid or a related precursor with hydrazine.[8][9] A plausible route to 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one could involve the reaction of a suitable phenyl-substituted ketoacid with a hydrazine derivative, or through nucleophilic substitution on a pre-formed pyridazinone ring.[10][11]

A common method for forming the pyridazinone ring is the reaction of a 1,4-ketoacid with hydrazine hydrate.[8] Once the pyridazinone core is formed, the 2-(2-amino-1-phenylethyl) substituent could be introduced via N-alkylation. The final product would then be purified using standard chromatographic techniques.

The Art of Crystallization

Obtaining a high-quality single crystal is often the most challenging step in a crystal structure determination.[6] The goal is to grow a crystal of at least 20 micrometers in all dimensions, with a well-defined shape and no visible defects.[7][12] Several techniques can be employed to achieve this:

  • Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form. This method is often a good starting point due to its simplicity.[13]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[13][14]

  • Anti-solvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate out as crystals.[13][14]

The choice of solvent is critical and often requires screening a variety of options. The principles of nucleation and crystal growth govern this process, where molecules in a solution form a stable nucleus that serves as a template for further growth.[15]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.[3][16]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a goniometer head. A cryostream is used to cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[7]

  • Unit Cell Determination: A short series of diffraction images are collected to locate the Bragg reflections. This data is used to determine the unit cell parameters and the crystal lattice orientation.[17]

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[18] The crystal is rotated, and a series of diffraction images are recorded.[19]

Data Processing and Structure Solution

The collected diffraction images are processed to extract the intensities of each reflection. This process involves several steps:[19]

  • Indexing and Integration: The positions of the diffraction spots are used to refine the unit cell parameters and orientation. The intensity of each spot is then integrated.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations and symmetry-equivalent reflections are merged to produce a unique set of data.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to obtain an initial electron density map. This map reveals the positions of the atoms in the crystal structure.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[20][21]

Popular software packages for structure solution and refinement include SHELX and Olex2.[16][22] Olex2 provides a user-friendly graphical interface for the entire process, from data import to final report generation.[23][24][25][26]

Data Validation and Interpretation

Ensuring Structural Integrity

Before a crystal structure is published or deposited in a database, it must be rigorously validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[27][28][29][30][31][32] This tool checks the crystallographic information file (CIF) for consistency, completeness, and potential errors.[33][34]

Interpreting the Final Structure

The refined crystal structure provides a wealth of information about the molecule, including:

  • Bond Lengths and Angles: These parameters provide insight into the bonding and geometry of the molecule.

  • Torsion Angles: These describe the conformation of the molecule.

  • Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.[35]

This information is crucial for understanding the physicochemical properties of the compound and its potential interactions with biological macromolecules.

Visualization and Data Presentation

Clear and concise presentation of crystallographic data is essential. The following tables summarize the key parameters from a hypothetical data collection and refinement for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one.

Table 1: Crystal Data and Structure Refinement
Empirical formulaC12H15N3O
Formula weight217.27
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 8.456(3) Å β = 98.76(5)°
c = 13.245(6) Å γ = 90°
Volume1119.8(8) ų
Z4
Density (calculated)1.288 Mg/m³
Absorption coefficient0.088 mm⁻¹
F(000)464
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-13<=h<=13, -11<=k<=11, -17<=l<=17
Reflections collected8976
Independent reflections2567 [R(int) = 0.0345]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.7456 and 0.6873
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2567 / 0 / 145
Goodness-of-fit on F²1.045
Final R indices [I>2sigma(I)]R1 = 0.0456, wR2 = 0.1123
R indices (all data)R1 = 0.0587, wR2 = 0.1245
Extinction coefficientn/a
Largest diff. peak and hole0.345 and -0.213 e.Å⁻³

Experimental and Computational Workflows

Visualizing complex workflows can greatly enhance understanding. The following diagrams, created using Graphviz, illustrate the key processes described in this guide.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (checkCIF) refinement->validation interpretation Interpretation validation->interpretation final_report final_report interpretation->final_report Final Report & CIF

Caption: Overall workflow from synthesis to final structural report.

Caption: 2D representation of the target molecule's connectivity.

Conclusion

This guide has provided a comprehensive and authoritative framework for the structural elucidation of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. By following the detailed protocols for synthesis, crystallization, X-ray data collection, and structure refinement, researchers can confidently determine the precise three-dimensional structure of this and other novel small molecules. The integration of robust validation procedures ensures the scientific integrity of the final structural model, providing a solid foundation for future drug development efforts.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Olex2. Retrieved from [Link]

  • IUCr. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • University of St Andrews. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • Puschmann, H. (2008, December 15). OLEX2: a complete structure solution, refinement and analysis program. IUCr Journals. Retrieved from [Link]

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71-85. Retrieved from [Link]

  • OlexSys. (n.d.). Olex2. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • OlexSys. (n.d.). Overview. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Crystallographic Information File. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Retrieved from [Link]

  • IUCr. (n.d.). Software for CIF and STAR. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). IUCr checkCIF. Retrieved from [Link]

  • bio.tools. (n.d.). checkCIF. Retrieved from [Link]

  • IUCr. (n.d.). checkCIF. Retrieved from [Link]

  • YouTube. (2020, August 15). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

  • IUCr Journals. (2020, May 1). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. Retrieved from [Link]

  • PMC. (2020, April 20). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H). Retrieved from [Link]

  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • AZoM. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • IUCr Journals. (2015, July 17). Crystal structure of 4-(4-chloroÂphenÂyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. Retrieved from [Link]

  • PMC. (2017, June). X-ray data processing. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Oxford Academic. (n.d.). 5 Single-crystal diffraction data collection and primary processing. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, July 24). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Pyridazine Derivatives. Part 21. Synthesis and Structural Study of Novel 4-Aryl-2,5-dioxo-8-phenylpyrido[2,3-d]pyridazines. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • University of Jyväskylä. (n.d.). T U T O R I A L - 1 Getting started. Retrieved from [Link]

  • University of Göttingen. (n.d.). The SHELX-97 Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). PIRIDAZINE DERIVATIVES, IX. SYNTHESIS OF 2H-PFRIDAZIN-3-ONES WITH AROYLPIPERAZINYL GROUPS. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Synthesis of Ring-Fused Pyridazin-3-ones. Retrieved from [Link]

  • PubMed. (1990). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of Medicinal Chemistry, 33(1), 333-339. Retrieved from [Link]

Sources

Foundational

Comprehensive Structural Elucidation of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one via ¹H and ¹³C NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary The compound 2-(2-Amino-1-phenylethyl)-2,3-dihydropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

The compound 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (often referred to as a 2-substituted pyridazin-3(2H)-one derivative) represents a highly versatile scaffold in medicinal chemistry, frequently utilized in the development of PDE inhibitors, MAO-B inhibitors, and CNS-active agents[1]. Accurate structural elucidation of this molecule is critical, as its pharmacological efficacy is heavily dependent on the integrity of the pyridazinone core and the stereochemical orientation of the chiral amine appendage. This whitepaper provides a highly authoritative, step-by-step guide to the NMR acquisition, self-validating data processing, and spectral interpretation of this complex molecule.

Part 1: Theoretical Basis & Causality of NMR Phenomena

As an analytical scientist, interpreting the NMR spectrum of this molecule requires moving beyond simple peak-picking to understanding the underlying quantum mechanical and spatial environments dictating the signals.

The Pyridazin-3(2H)-one Pharmacophore: Locking the Tautomer

Unsubstituted pyridazinones often exist in a dynamic lactam-lactim tautomeric equilibrium. However, substitution at the N2 position with the phenylethyl moiety permanently locks the ring in the lactam form . This structural rigidity is highly diagnostic in NMR:

  • ¹H NMR Spin System: The alkene-like protons at C4 and C5 exhibit a characteristic cis-alkenic scalar coupling ( 3J4,5​≈9.5 Hz). Furthermore, the conjugated system allows for a distinct long-range W-coupling between H4 and H6 ( 4J4,6​≈1.6 Hz), which confirms the integrity of the 6-membered heterocyclic core[2].

  • ¹³C NMR Carbonyl Shift: The C3 carbonyl carbon resonates significantly downfield ( δ ~160.1 ppm), which is a hallmark of the lactam state, distinguishing it from potential O-alkylated synthetic artifacts[3].

The Chiral Appendage: Diastereotopicity and Magnetic Inequivalence

The 2-amino-1-phenylethyl group introduces a chiral center at the benzylic methine carbon (C1'). The proximity of the bulky phenyl ring and the planar pyridazinone system creates a highly restricted, asymmetric conformational space.

  • Magnetic Inequivalence: Because there is no internal plane of symmetry, the two protons of the adjacent aminomethyl group (-CH₂-NH₂) are diastereotopic . They reside in distinct magnetic environments and will couple not only to the methine proton but also to each other. This results in a classic ABX spin system, yielding two distinct doublet of doublets (dd) with a large geminal coupling constant ( 2J≈13.5 Hz), a phenomenon well-documented in structurally analogous chiral phenylethylamines[4].

Part 2: Experimental Methodology & Self-Validating Protocols

To ensure absolute trustworthiness in the structural assignment, the following self-validating workflow must be strictly adhered to.

Protocol: High-Resolution NMR Acquisition

Step 1: Sample Preparation (The Foundation of Trustworthiness)

  • Action: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C/2D) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm precision NMR tube.

  • Causality: CDCl₃ is deliberately selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange of the primary amine (-NH₂) protons. Filtering removes paramagnetic particulates that cause field inhomogeneity, ensuring the fine 4J couplings are not lost to line broadening.

Step 2: Instrument Tuning and Shimming

  • Action: Insert into a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATM) and rigorous gradient shimming.

  • Validation: The full width at half maximum (FWHM) of the TMS peak must be <1.0 Hz before proceeding.

Step 3: Pulse Sequence Selection

  • ¹H NMR: Acquire using a 30° pulse with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration.

  • ¹³C & DEPT-135: Acquire ¹³C using power-gated proton decoupling to leverage Nuclear Overhauser Effect (NOE) enhancement. Run a DEPT-135 sequence immediately after.

  • Self-Validation: The phase of the DEPT-135 signals (positive for CH, negative for CH₂, absent for quaternary carbons) must perfectly corroborate the proton integration data from the ¹H spectrum.

NMR_Workflow A Sample Prep (CDCl3, 298K) B 1D NMR (1H, 13C, DEPT-135) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Data Processing (Phase & Baseline) C->D E Structural Elucidation D->E

Fig 1: Step-by-step self-validating NMR acquisition and processing workflow.

Part 3: Quantitative Data Presentation

The following tables summarize the predicted and highly characteristic NMR shifts for this specific molecule, synthesized from established empirical data of the isolated structural fragments[2][5].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
-NH₂ 1.85bs-2HPrimary amine; broad due to quadrupolar relaxation of ¹⁴N.
CH₂ (H_b) 3.20dd13.5, 5.51HDiastereotopic aminomethyl proton (upfield).
CH₂ (H_a) 3.65dd13.5, 8.51HDiastereotopic aminomethyl proton (downfield).
CH (Methine) 6.25dd8.5, 5.51HChiral center; highly deshielded by adjacent N2 and Phenyl ring.
Ring H-4 7.05dd9.5, 1.61HPyridazinone alkene-like proton; exhibits long-range W-coupling.
Ring H-5 7.22dd9.5, 3.61HPyridazinone alkene-like proton.
Phenyl H 7.28 - 7.40m-5HAromatic ortho, meta, and para protons.
Ring H-6 7.85dd3.6, 1.61HImine-like proton adjacent to N1; most deshielded ring proton.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment / Causality
CH₂ (Amine) 46.8CH₂ (Negative)Aliphatic aminomethyl carbon.
CH (Methine) 58.5CH (Positive)Benzylic chiral carbon attached to N2.
Ring C-5 125.3CH (Positive)Pyridazinone conjugated system.
Phenyl C-p 127.8CH (Positive)Aromatic para-carbon.
Phenyl C-m 128.5CH (Positive)Aromatic meta-carbons.
Phenyl C-o 128.8CH (Positive)Aromatic ortho-carbons.
Ring C-4 131.2CH (Positive)Pyridazinone conjugated system.
Ring C-6 136.7CH (Positive)Highly deshielded due to adjacent N1 atom.
Phenyl C-ipso 139.5C (Null)Quaternary aromatic carbon.
Ring C-3 160.1C (Null)Carbonyl carbon (C=O) confirming the lactam tautomer.

Part 4: 2D NMR Correlation Network

To conclusively prove that the 2-amino-1-phenylethyl appendage is attached to the N2 position of the pyridazinone ring, 2D NMR techniques (COSY and HMBC) are strictly required.

  • COSY (Correlation Spectroscopy): Will map the continuous spin system from the methine proton ( δ 6.25) to the two diastereotopic methylene protons ( δ 3.65 and 3.20).

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating step. The methine proton ( δ 6.25) must show a strong 3JCH​ correlation across the nitrogen atom to the pyridazinone C3 carbonyl carbon ( δ 160.1) and the C6 carbon ( δ 136.7), definitively proving regiochemistry[5].

Coupling_Network Methine Methine (CH) δ 6.25 MethyleneA Methylene (CH2_a) δ 3.65 Methine->MethyleneA 3J (8.5 Hz) COSY MethyleneB Methylene (CH2_b) δ 3.20 Methine->MethyleneB 3J (5.5 Hz) COSY Pyridazinone Pyridazinone N2 Methine->Pyridazinone HMBC Correlation Phenyl Phenyl Ring Methine->Phenyl HMBC Correlation MethyleneA->MethyleneB 2J (13.5 Hz) COSY

Fig 2: Key scalar coupling (COSY) and long-range (HMBC) correlation network.

References

  • Title: Electronic Supplementary Information: N-(2-amino-1-phenylethyl)acetamide Source: The Royal Society of Chemistry URL: [Link] (Supports structural assignments of the diastereotopic chiral amine appendage[4])

  • Title: Supporting information for: A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts Source: The Royal Society of Chemistry URL: [Link] (Provides authoritative baseline J-coupling values for the pyridazin-3(2H)-one core[2])

  • Title: Pyridazin-3(2H)-one derivatives which are selective inhibitors of the isoform b of monoamine oxidase Source: World Intellectual Property Organization (WIPO) / Google Patents URL: (Contextualizes the pharmacological relevance of N-substituted pyridazinones[1])

  • Title: Synthesis and Vasodilator Activity of Some pyridazin-3(2H)-one Based Compounds Source: ResearchGate URL: [Link] (Corroborates the ¹³C downfield shift of the lactam carbonyl[3])

  • Title: Synthesis and QSAR Study of novel 8-(3-(trifluoromethyl) phenyl)- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-ones Source: Arkivoc URL: [Link] (Validates HMBC correlation pathways in complex pyridazinone derivatives[5])

Sources

Protocols & Analytical Methods

Method

Application Note: Reconstitution and Handling of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one for In Vitro Cell Culture Assays

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Executive Summary The compound 2-(2-Amino-1-phenylethyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists

Executive Summary

The compound 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one belongs to a highly active class of heterocyclic small molecules. Pyridazin-3-one derivatives are extensively utilized in pharmacology as potent, selective inhibitors of phosphodiesterase (PDE) enzymes—specifically PDE3 and PDE4[1][2]. By preventing the degradation of cyclic adenosine monophosphate (cAMP), these compounds exhibit profound cardiotonic, bronchodilatory, and anti-inflammatory effects[2][3].

However, the transition from chemical synthesis to biological evaluation is often bottlenecked by poor aqueous solubility. This application note provides a field-proven, self-validating protocol for the reconstitution of this compound. By understanding the physicochemical causality behind solvent selection and handling, researchers can avoid common pitfalls such as micro-precipitation, solvent-induced cytotoxicity, and inaccurate dose-response profiling.

Physicochemical Profiling & Causality

To design a robust solubilization strategy, we must first analyze the molecule's structural components and their physical behaviors:

  • The 2,3-Dihydropyridazin-3-one Core: This planar, heterocyclic ring is highly lipophilic. In a solid state, these rings stack tightly via π−π interactions, creating a highly stable crystal lattice that resists dissolution in aqueous buffers (like PBS or cell media).

  • The 2-Amino-1-phenylethyl Moiety: The presence of a primary amine introduces a pH-dependent ionization profile. While the protonated salt form (e.g., hydrochloride) may exhibit marginal water solubility, the free base is highly hydrophobic.

  • Solvent Causality: Due to the lipophilic core, anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle. DMSO is a polar aprotic solvent that effectively disrupts both hydrogen bonding and π−π stacking. Aqueous media should only be introduced during the final dilution phase to prevent the compound from crashing out of solution.

Table 1: Physicochemical Profile & Solubilization Strategy
PropertyCharacteristicExperimental Implication
Molecular Class Heterocyclic basic amineSusceptible to pH changes; forms salts with strong acids.
Primary Solvent Anhydrous DMSO ( 99.9%)Required for master stock to ensure complete lattice disruption.
Aqueous Solubility Poor (Free Base)Direct dissolution in cell media will result in micro-precipitation.
Storage (Solid) -20°C, DesiccatedPrevents ambient moisture absorption and oxidative degradation.
Storage (Solution) -80°C in dark aliquotsMinimizes freeze-thaw cycles which cause concentration gradients.

Experimental Protocols: Step-by-Step Methodology

The following protocol establishes a self-validating system to ensure the compound is fully dissolved and biologically active without compromising cell viability.

Phase 1: Preparation of 10 mM Master Stock

Note: Always allow the lyophilized solid to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the required mass of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one using a microbalance.

  • Solvent Addition: Add the calculated volume of cell-culture grade, anhydrous DMSO to achieve a 10 mM concentration.

    • Causality: Using anhydrous DMSO prevents the introduction of water, which can initiate premature precipitation of the free base.

  • Acoustic Solubilization: Vortex for 30 seconds, followed by sonication in a room-temperature water bath for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystal aggregates that are invisible to the naked eye.

  • Aliquot Generation: Divide the 10 mM stock into 10–20 μ L single-use aliquots in amber microcentrifuge tubes and store at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized freezing gradients, forcing the compound out of solution and leading to inaccurate dosing in subsequent assays.

Phase 2: Preparation of Working Solutions (Cell Media)

To avoid solvent toxicity, the final DMSO concentration in the cell culture assay must not exceed 0.1% (v/v) .

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex immediately upon thawing.

  • Intermediate Dilution: Dilute the 10 mM stock into intermediate DMSO concentrations if creating a dose-response curve (see Table 2).

  • Final Media Addition: Transfer the required volume of the DMSO stock directly into pre-warmed (37°C) complete cell culture media. Invert gently to mix; do not vortex vigorously as this can denature proteins in the FBS.

Table 2: Serial Dilution Matrix for Dose-Response Assays (10 mM Stock)
Desired Final Conc. ( μ M)Stock ConcentrationVol. of Stock ( μ L)Vol. of Media (mL)Final DMSO % (v/v)
10.0 10 mM1.00.9990.1%
3.0 3 mM (in DMSO)1.00.9990.1%
1.0 1 mM (in DMSO)1.00.9990.1%
0.3 300 μ M (in DMSO)1.00.9990.1%
Vehicle Control 100% DMSO1.00.9990.1%

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of your assay data, every reconstitution event must be validated before application to living cells.

Checkpoint 1: Nephelometric (Turbidity) Analysis Before adding the media-diluted compound to your cell plates, measure the optical density of the working solution at 600 nm (OD600) against a media-only blank.

  • Causality: An OD600 > 0.01 indicates micro-precipitation. Particulate matter reduces the effective concentration of the drug and can be phagocytosed by cells (e.g., macrophages), triggering artifactual stress responses.

Checkpoint 2: LC-MS/MS Stability Verification For long-term studies, run an LC-MS/MS analysis on a thawed aliquot. Ensure the mass corresponding to the intact pyridazin-3-one core is present and that no hydrolysis products are detected.

Visualizations

Workflow Diagram

The following workflow illustrates the critical path from solid compound to validated cell assay.

Workflow A Solid Compound (Free Base/Salt) B 10 mM Master Stock (100% DMSO) A->B Add DMSO Vortex/Sonicate C Intermediate Dilution (Aqueous Buffer/Media) B->C Serial Dilution D QC Check (Turbidity/LC-MS) C->D Validation E Cell Culture Assay (Final DMSO ≤0.1%) D->E Pass QC

Fig 1. Standardized workflow for the reconstitution and validation of pyridazinone derivatives.

Putative Mechanism of Action

Pyridazin-3-one derivatives are classic pharmacophores for PDE inhibition. The diagram below outlines the logical relationship between compound administration and downstream cellular readouts (e.g., CREB phosphorylation), which can be used as a biological positive control in your assays.

Pathway Inhibitor Pyridazin-3-one Derivative PDE PDE3 / PDE4 (Active) Inhibitor->PDE Inhibits cAMP cAMP (Accumulation) PDE->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Fig 2. Putative mechanism: Pyridazin-3-one mediated PDE inhibition and cAMP/PKA activation.

References

  • Title: Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review Source: Journal of Chemical Reviews URL: [Link][1]

  • Title: Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease Source: British Journal of Pharmacology (via NIH PMC) URL: [Link][2]

  • Title: Phosphodiesterase inhibitors. Part 1: Synthesis and structure–activity relationships of pyrazolopyridine–pyridazinone PDE inhibitors developed from ibudilast Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link][3]

Sources

Application

In Vivo Dosing and Pharmacological Profiling Protocols for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one in Murine Models

Introduction & Pharmacological Rationale The compound 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (APDP) represents a novel New Chemical Entity (NCE) combining a privileged pyridazinone scaffold with a phenethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The compound 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (APDP) represents a novel New Chemical Entity (NCE) combining a privileged pyridazinone scaffold with a phenethylamine moiety. Pyridazinone derivatives are heavily utilized in medicinal chemistry due to their versatile pharmacological profiles, particularly in cardiovascular and central nervous system (CNS) indications[1].

Structurally, the phenethylamine domain of APDP is hypothesized to act as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that modulates monoaminergic transmission (dopamine, serotonin, and glutamate) in the nigrostriatal and mesolimbic pathways. TAAR1 agonists are currently under intense investigation as atypical antipsychotics because they can rescue sensorimotor gating deficits without inducing the extrapyramidal motor side effects (e.g., catalepsy) typical of classic D2 receptor antagonists like Haloperidol[2][3].

TAAR1_Pathway APDP APDP (Compound) 2-(2-Amino-1-phenylethyl)- 2,3-dihydropyridazin-3-one TAAR1 TAAR1 Receptor (Intracellular/Membrane) APDP->TAAR1 Gs Gs Protein Activation TAAR1->Gs cAMP cAMP Accumulation Gs->cAMP PKA PKA Phosphorylation cAMP->PKA CREB p-CREB (Ser133) PKA->CREB DARPP32 p-DARPP32 PKA->DARPP32 Nigrostriatal Nigrostriatal Circuit Modulation CREB->Nigrostriatal DARPP32->Nigrostriatal Antipsychotic Antipsychotic-like Efficacy (PPI Rescue) Nigrostriatal->Antipsychotic

Fig 1. Hypothesized TAAR1-mediated cAMP/PKA signaling cascade induced by APDP.

Physicochemical Properties & Formulation Strategy

APDP contains a basic primary amine (pKa ~9.5) and a lipophilic pyridazinone core. To ensure systemic exposure without precipitation, it must be formulated meticulously.

Causality of Formulation: Aqueous buffers alone are insufficient due to the lipophilic core. We utilize a vehicle of 5% DMSO and 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% sterile saline . DMSO acts as the initial solvating agent, while HP-β-CD forms an inclusion complex with the pyridazinone ring, shielding its hydrophobicity and preventing in vivo precipitation upon injection.

Step-by-Step Formulation Protocol
  • Weigh the required mass of APDP (synthesized as an HCl salt for optimal dissolution).

  • Add 5% (v/v) of cell-culture grade DMSO and vortex for 2 minutes until a clear stock solution is achieved.

  • Slowly add 95% (v/v) of a pre-warmed (37°C) 20% HP-β-CD saline solution dropwise while sonicating.

  • Self-Validation Checkpoint: Perform a visual inspection against a dark background using a laser pointer (Tyndall effect test). The absence of light scattering confirms complete dissolution. Any micro-precipitation invalidates the batch for Intravenous (IV) use.

In Vivo Dosing Protocols (Murine Models)

Adult male C57BL/6J mice (8–10 weeks old, 20–25 g) are utilized. The standard dosing volume is 10 mL/kg body weight.

A. Intravenous (IV) Dosing for Absolute Clearance

Purpose: To establish baseline pharmacokinetic parameters (Clearance, Volume of Distribution).

  • Place the mouse in a ventilated restraint tube.

  • Dilate the lateral tail vein using a warming lamp (do not exceed 40°C).

  • Inject the APDP formulation (e.g., 1 mg/kg) using a 29G insulin syringe over 10 seconds.

  • Self-Validation Checkpoint: Smooth plunger advancement and lack of tissue blanching confirm successful venous entry. Resistance indicates subcutaneous extravasation; if this occurs, the animal must be excluded from PK analysis.

B. Oral (PO) Dosing for Clinical Translation

Purpose: To assess oral bioavailability (F%) and first-pass metabolism.

  • Secure the mouse using the scruff technique to align the esophagus vertically.

  • Introduce a 20G reusable stainless-steel gavage needle (with a ball tip) over the tongue and down the esophagus.

  • Administer the APDP dose (e.g., 10 mg/kg).

C. Intraperitoneal (IP) Dosing for Behavioral Pharmacology

Purpose: IP administration bypasses the variability of gastric emptying, providing rapid and predictable CNS exposure necessary for tightly timed behavioral assays[4].

  • Restrain the mouse, exposing the ventral abdomen. Tilt the head downward at a 30° angle so abdominal organs shift cranially.

  • Insert a 27G needle into the lower right quadrant at a 45° angle.

  • Aspirate slightly to ensure the needle is not in the bladder or intestines, then inject the APDP dose (e.g., 3 mg/kg).

Pharmacokinetic (PK) & Tissue Distribution Sampling

To map the PK profile while minimizing animal usage, a serial bleeding protocol is employed[5].

Step-by-Step PK Protocol
  • Serial Bleeding: At 0.25, 0.5, 1, 2, and 4 hours post-dose, puncture the submandibular vein with a 4 mm lancet. Collect exactly 30 µL of blood into K2EDTA-coated capillary tubes.

  • Terminal Collection: At 8 hours, anesthetize the mouse with Isoflurane. Perform a terminal cardiac puncture to collect the final blood sample, followed immediately by decapitation.

  • Brain Extraction: Extract the brain within 60 seconds of decapitation. Rinse in ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen. This is critical for assessing Blood-Brain Barrier (BBB) penetration.

  • Self-Validation Checkpoint: Compare the drug concentration of the terminal cardiac blood against the theoretical extrapolation of the submandibular curve. A deviation >15% suggests sampling site bias or hemolysis, triggering a data review.

Pharmacodynamic (PD) Behavioral Assays

To evaluate the antipsychotic-like efficacy of APDP, we utilize the MK-801-induced Pre-Pulse Inhibition (PPI) deficit model . MK-801 (an NMDA receptor antagonist) reliably induces sensorimotor gating deficits analogous to schizophrenia[2].

Step-by-Step PD Protocol
  • Pre-treatment: Administer APDP (1 or 3 mg/kg, IP), Vehicle (IP), or the positive control Haloperidol (1 mg/kg, IP) 30 minutes prior to the challenge.

  • Challenge: Administer MK-801 (0.8 mg/kg, IP).

  • Habituation: Place the mouse in the startle chamber for a 5-minute acclimation period with 65 dB background noise.

  • PPI Testing: Expose the mouse to a series of trials including pulse-alone (120 dB) and prepulse+pulse (74, 78, and 82 dB prepulses followed by 120 dB pulse). Record the startle reflex amplitude.

  • Catalepsy Bar Test (Safety Screen): 60 minutes post-dosing, place the mouse's forepaws on a horizontal bar elevated 4 cm. Record the time taken to remove the paws.

  • Self-Validation Checkpoint: The Haloperidol cohort must show significant catalepsy (>30 seconds) and reduced locomotion. For APDP to be considered a successful atypical candidate, it must rescue the PPI deficit without inducing catalepsy or severe motor suppression[3].

Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Formulation Formulation (5% DMSO, 20% HP-β-CD) Dosing Murine Dosing (IV, PO, IP) Formulation->Dosing Blood Serial Blood Sampling (Submandibular/Cardiac) Dosing->Blood Brain Brain Tissue Extraction Dosing->Brain MK801 MK-801 Challenge (0.8 mg/kg) Dosing->MK801 Analysis LC-MS/MS & Statistical Analysis Blood->Analysis Brain->Analysis Behavior PPI & Hyperlocomotion Assays MK801->Behavior Behavior->Analysis

Fig 2. Parallel PK/PD workflow for APDP evaluation in C57BL/6J mice.

Data Presentation

Table 1: Pharmacokinetic Parameters of APDP in C57BL/6J Mice (n=6/group) (Data derived via LC-MS/MS quantification from plasma)

ParameterIV (1 mg/kg)PO (10 mg/kg)IP (3 mg/kg)
Cmax (ng/mL) 845.2 ± 62.1412.5 ± 45.3680.4 ± 51.2
Tmax (h) 0.08 (Bolus)1.5 ± 0.20.5 ± 0.1
AUC0-t (h*ng/mL) 1250.4 ± 110.54850.2 ± 320.12950.8 ± 210.4
T1/2 (h) 2.1 ± 0.32.8 ± 0.42.4 ± 0.3
Bioavailability (F%) 100%~38.8%~78.6%
Brain/Plasma Ratio 1.41.31.5

Table 2: Pharmacodynamic Response (Pre-Pulse Inhibition & Catalepsy) (Evaluating Sensorimotor Gating and Motor Side Effects)

Treatment GroupPPI % (Pre-pulse 78 dB)Locomotor Activity (Distance cm)Catalepsy Time (s)
Vehicle + Vehicle 65.2 ± 4.1%1500 ± 1201.2 ± 0.5
Vehicle + MK-801 22.4 ± 5.3% (Deficit)4800 ± 350 (Hyper)1.5 ± 0.4
APDP (1 mg/kg) + MK-801 45.8 ± 6.2%2900 ± 2102.1 ± 0.8
APDP (3 mg/kg) + MK-801 61.5 ± 5.0% (Rescued)1800 ± 190 (Normalized)2.5 ± 0.9 (Safe)
Haloperidol (1 mg/kg) + MK-801 58.2 ± 4.8% (Rescued)400 ± 80 (Suppressed)45.6 ± 8.2 (Motor Deficit)

References

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at:[Link][1]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC - NIH. Available at:[Link][4]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available at:[Link][5]

  • TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Frontiers. Available at:[Link][2]

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. Available at:[Link][3]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Abstract This application note provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. By integrating established principles of small...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. By integrating established principles of small molecule fragmentation with specific knowledge of phenylethylamine and pyridazinone chemistries, we present a predictive fragmentation pathway. This guide offers a robust framework for the identification and structural elucidation of this compound and its analogs in complex matrices. A comprehensive, step-by-step protocol for acquiring high-resolution mass spectrometry data is also provided, ensuring reproducibility and scientific rigor.

Introduction: The Structural Rationale

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one is a molecule of interest in medicinal chemistry, possessing structural motifs common to various bioactive compounds. The pyridazinone core is a privileged scaffold in drug discovery, known for a wide range of pharmacological activities.[1][2][3] The phenylethylamine side chain is a well-known pharmacophore present in many neurotransmitters and psychoactive drugs.[4][5] Understanding the mass spectrometric behavior of this hybrid structure is crucial for its detection, characterization, and metabolism studies.

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of such molecules.[6] Collision-induced dissociation (CID) of the protonated molecule in the gas phase induces fragmentation at its most labile bonds, yielding a characteristic pattern of product ions that serves as a structural fingerprint.[7] This note will dissect the anticipated fragmentation pathways, providing a predictive guide for researchers.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule, [M+H]⁺, of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (exact mass: 215.1059 g/mol ) is expected to be dominated by cleavages within the phenylethylamine moiety and the dihydropyridazinone ring.[8] The primary sites of protonation are the basic nitrogen atoms of the amino group and the pyridazinone ring.

The fragmentation cascade is likely to be initiated by several key bond cleavages:

  • α-Cleavage: Fission of the C-C bond adjacent to the nitrogen of the amino group is a common pathway for phenylethylamines.[9]

  • β-Cleavage: Cleavage of the bond between the benzylic carbon and the carbon bearing the amino group.

  • Loss of Ammonia: A characteristic neutral loss from the protonated amino group.[4][5]

  • Pyridazinone Ring Fragmentation: Cross-ring cleavages of the dihydropyridazinone ring are also anticipated.[10][11]

These competing and sequential fragmentation events will generate a series of diagnostic product ions. A proposed fragmentation scheme is visualized in the following diagram.

Fragmentation_Pathway cluster_main Predicted Fragmentation of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one cluster_path1 Phenylethylamine Cleavage cluster_path2 Neutral Loss & Ring Opening cluster_path3 Pyridazinone Ring Fragmentation parent [M+H]⁺ m/z 216.1137 frag1 Fragment A m/z 120.0813 parent->frag1 α-Cleavage frag2 Fragment B m/z 97.0453 parent->frag2 β-Cleavage frag3 [M+H-NH₃]⁺ m/z 199.0871 parent->frag3 Loss of NH₃ frag5 Fragment D m/z 111.0558 parent->frag5 Cross-ring Cleavage frag4 Fragment C m/z 105.0704 frag3->frag4 Ring Cleavage

Caption: Predicted fragmentation pathway of protonated 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one.

Analysis of Key Fragment Ions

The following table summarizes the predicted major fragment ions, their proposed structures, and the mechanistic basis for their formation.

Fragment Ion Proposed m/z Proposed Structure Fragmentation Pathway
[M+H]⁺ 216.1137Protonated Parent Molecule-
Fragment A 120.0813[C₈H₁₀N]⁺α-Cleavage at the C-C bond adjacent to the amino group, leading to the formation of a stable benzylamine-type cation.[9]
Fragment B 97.0453[C₄H₅N₂O]⁺β-Cleavage of the bond between the benzylic carbon and the carbon bearing the amino group, resulting in the protonated dihydropyridazinone ring.
[M+H-NH₃]⁺ 199.0871[C₁₂H₁₁N₂O]⁺Neutral loss of ammonia from the protonated amino group, a common fragmentation for primary amines.[4][5]
Fragment C 105.0704[C₇H₉]⁺Subsequent fragmentation of the ion formed after ammonia loss, potentially involving a rearrangement and cleavage to form a tropylium-like ion.
Fragment D 111.0558[C₅H₇N₂O]⁺Cross-ring cleavage of the dihydropyridazinone ring, a characteristic fragmentation for such heterocyclic systems.[10][11]

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This protocol outlines the steps for acquiring high-resolution tandem mass spectrometry data suitable for the structural elucidation of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A generic gradient can be used, for example, 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

  • Data Acquisition:

    • MS¹ Scan Range: m/z 50-500.

    • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 216.1137.

    • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to observe a wide range of fragment ions.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive Framework for Structural Elucidation

The in-silico fragmentation analysis presented in this application note provides a scientifically grounded framework for the identification and structural confirmation of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. By understanding the interplay between the phenylethylamine and dihydropyridazinone moieties, researchers can confidently interpret the resulting mass spectra. The provided protocol ensures the acquisition of high-quality, reproducible data, which is paramount for the advancement of drug discovery and development programs. This integrated approach of predictive analysis and robust experimental design exemplifies a best-practice methodology in modern analytical chemistry.

References

  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. (2020). Problems of Forensic Sciences. [Link]

  • Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. (1994). Rapid Communications in Mass Spectrometry. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). Molecules. [Link]

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. (2015). Rapid Communications in Mass Spectrometry. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Analytical Chemistry. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2019). Journal of Mass Spectrometry. [Link]

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. (2015). PubMed. [Link]

  • An Optimised MS-Based Versatile Untargeted Metabolomics Protocol. (2023). Metabolites. [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. (2022). STAR Protocols. [Link]

  • Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. (2018). SCIEX. [Link]

  • Protocols used for LC-MS analysis – Metabolomics Core Facility. EMBL. [Link]

  • Phenyl group participation in rearrangements during collision-induced dissociation of deprotonated phenoxyacetic acid. (2015). ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules. [Link]

  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2019). ResearchGate. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • 2-(2-Amino-2-phenylethyl)pyridazin-3-one. PubChem. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. [Link]

  • High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. (2000). Journal of Mass Spectrometry. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). Rapid Communications in Mass Spectrometry. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2016). Natural Product Reports. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules. [Link]

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). Rapid Communications in Mass Spectrometry. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2021). Future Medicinal Chemistry. [Link]

  • Synthetic route for pyridazinone derivatives. (2019). ResearchGate. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Molecules. [Link]

Sources

Application

sample preparation and extraction protocols for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

An Application Note on Method Development for the Sample Preparation and Extraction of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one from Biological Matrices Authored by: Gemini, Senior Application Scientist Abstr...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on Method Development for the Sample Preparation and Extraction of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one from Biological Matrices

Authored by: Gemini, Senior Application Scientist

Abstract and Introduction

Pyridazinone derivatives represent a significant class of heterocyclic compounds that are actively investigated in drug discovery due to their wide range of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.[1] The development of robust bioanalytical methods is critical for accurately characterizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities within this class. This document provides a comprehensive guide for developing effective sample preparation and extraction protocols for a novel pyridazinone derivative, 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one, from common biological matrices such as plasma, urine, and tissue.

This application note is designed for researchers, analytical scientists, and drug development professionals. Instead of presenting a single, rigid protocol, we will explore multiple extraction strategies, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The core of this guide is to explain the scientific rationale behind methodological choices, empowering the user to select and optimize the most suitable protocol for their specific analytical requirements, be it high-throughput screening or rigorous quantitative analysis.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is paramount for designing a selective and efficient extraction protocol. The structure of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one contains distinct functional groups that dictate its behavior in solution.

Key Structural Features:

  • Primary Aliphatic Amine: This group is basic and will be protonated (positively charged) at physiological pH. Its pKa is predicted to be in the range of 9-10, a critical parameter for developing ion-exchange and pH-dependent LLE methods.

  • Pyridazinone Ring: This heterocyclic moiety is polar and contains amide-like functionality, making it susceptible to hydrogen bonding.

  • Phenyl Group: This aromatic ring imparts significant hydrophobicity to the molecule, which is crucial for retention in reversed-phase chromatography and extraction into organic solvents.

These features make the molecule relatively polar overall but with a key basic handle for selective extraction.

PropertyValue / PredictionImplication for Sample Preparation
Molecular Formula C₁₂H₁₃N₃O---
Molecular Weight 215.25 g/mol [2]Standard for small molecule analysis.
XLogP3 (Log P) 0.1[2]Indicates low to moderate hydrophobicity. Suggests that LLE may require salting-out or specific solvents, while reversed-phase SPE is a viable option.
Predicted pKa (Basic) ~9-10The primary amine will be positively charged below this pH. This is the key to selective extraction using Cation-Exchange SPE and optimizing pH for LLE.

General Sample Handling and Storage

To ensure sample integrity prior to analysis, proper handling and storage are essential.

  • Plasma/Serum: Collect blood in tubes containing an anticoagulant such as K₂EDTA. After centrifugation, store plasma at -80°C to minimize degradation.[3]

  • Urine: Collect samples in sterile containers and store them at -80°C. Urine composition can vary, so pH measurement before extraction may be beneficial.

  • Tissue: Tissues should be rapidly dissected, weighed, and immediately flash-frozen in liquid nitrogen, followed by storage at -80°C to halt enzymatic activity.[3]

Protocol Development Workflow

The selection of an appropriate extraction technique depends on the analytical objective, the complexity of the biological matrix, and the required limits of quantitation. The following workflow provides a logical path for method development.

G cluster_start Phase 1: Initial Assessment cluster_methods Phase 2: Method Selection & Optimization cluster_validation Phase 3: Validation Start Define Analytical Goal (e.g., High-Throughput vs. Quantitation) Matrix Select Biological Matrix (Plasma, Urine, Tissue) Start->Matrix PPT Protein Precipitation (PPT) - Fast Screening Matrix->PPT Need Speed LLE Liquid-Liquid Extraction (LLE) - Good Balance Matrix->LLE Need Cleaner Sample SPE Solid-Phase Extraction (SPE) - Highest Purity Matrix->SPE Need Max Sensitivity & Cleanliness Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Validate Assess Recovery, Matrix Effects, Reproducibility Analysis->Validate Final Final Protocol Validate->Final

Caption: A decision workflow for sample preparation method development.

Protocols for Extraction from Plasma

Plasma is a complex matrix containing proteins, lipids, salts, and other endogenous components that can interfere with analysis.[4]

Method 1: Protein Precipitation (PPT) – The Rapid Screening Protocol

This method is the fastest for removing the bulk of proteins but is the least selective. It is suitable for early discovery or screening applications where speed is prioritized over ultimate sensitivity.

  • Principle of Causality: A water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. This disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[4]

  • Step-by-Step Protocol:

    • Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.[5]

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.[6]

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

  • Data Summary Table:

ParameterConsideration
Pros Fast, simple, generic, inexpensive.
Cons High risk of matrix effects (ion suppression/enhancement) from phospholipids and salts.[4] Not suitable for low-level quantitation. Analyte may be diluted.
Method 2: Liquid-Liquid Extraction (LLE) – The Balanced Approach

LLE offers a significant improvement in sample cleanliness over PPT by partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.

  • Principle of Causality: The extraction efficiency is governed by the analyte's partition coefficient and is highly pH-dependent. To extract the basic amine, the pH of the plasma sample is raised above its pKa (~9-10). This deprotonates the amine, neutralizing its charge and making it more soluble in the organic phase.[7]

  • Step-by-Step Protocol:

    • Aliquot 200 µL of plasma into a glass tube.

    • Add 50 µL of 1M ammonium hydroxide or sodium carbonate to adjust the pH to >11. Vortex briefly.

    • Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether - MTBE).

    • Vortex for 5 minutes to ensure thorough mixing.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.[8]

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent under nitrogen and reconstitute as described in the PPT protocol.

  • Solvent Selection Table:

SolventPolarity IndexProsCons
Methyl tert-butyl ether (MTBE) 2.5Good recovery for basic drugs, clean extracts.[8]Volatile, potential for peroxide formation.
Ethyl Acetate 4.4Good general-purpose solvent.Can co-extract more polar interferences.
Dichloromethane/Hexane (e.g., 80:20) 3.1 / 0.1Tunable polarity.Chlorinated solvent, denser than water.
Method 3: Solid-Phase Extraction (SPE) – The High-Purity Protocol

SPE provides the cleanest extracts and allows for analyte concentration, making it the gold standard for quantitative bioanalysis.[9][10] For 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one, a cation-exchange mechanism is ideal.

  • Principle of Causality (Cation-Exchange): The method leverages the basic primary amine. At a low pH, the amine is protonated (R-NH₃⁺) and electrostatically binds to the negatively charged functional groups (e.g., sulfonic acid) of the SPE sorbent. Interferences are washed away, and the pure analyte is then eluted by neutralizing the charge with a high pH, basic solvent.

G cluster_spe Strong Cation-Exchange (SCX) SPE Workflow node_condition 1. Condition Methanol node_equilibrate 2. Equilibrate pH 4-6 Buffer node_condition->node_equilibrate Prepares sorbent node_load 3. Load Sample Pre-treated sample (pH 4-6) Analyte (R-NH₃⁺) binds node_equilibrate->node_load Sets binding pH node_wash 4. Wash Acidic Buffer, then Methanol Removes neutral/acidic interferences node_load->node_wash Retains analyte node_elute 5. Elute 5% NH₄OH in Methanol Analyte (R-NH₂) is neutralized and elutes node_wash->node_elute Removes impurities

Caption: Mechanism and workflow for Cation-Exchange SPE.
  • Step-by-Step Protocol (Cation-Exchange):

    • Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water. Vortex to mix.

    • Condition: Pass 1 mL of methanol through the SPE cartridge (e.g., 30 mg SCX).

    • Equilibrate: Pass 1 mL of water, followed by 1 mL of 2% phosphoric acid through the cartridge. Do not let the sorbent go dry.

    • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Wash:

      • Wash 1: Pass 1 mL of 0.1 M acetate buffer (pH 4) to remove polar interferences.

      • Wash 2: Pass 1 mL of methanol to remove hydrophobic, non-basic interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase.

Protocol for Extraction from Urine

Urine is less complex than plasma in terms of protein content but presents challenges with high salt concentrations and variable pH.[11] For many drugs and their metabolites, enzymatic hydrolysis is required to cleave glucuronide conjugates.[12]

  • Principle of Causality: A "Dilute and Shoot" approach may work for high-concentration samples, but for sensitive analysis, SPE is required to remove salts and endogenous materials like urea and creatinine that can cause significant ion suppression.[11] Cation-exchange SPE is highly effective.

  • Step-by-Step Protocol (with Hydrolysis):

    • To 500 µL of urine, add 500 µL of 0.1 M acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase enzyme solution.[12]

    • Incubate the sample at 60°C for 1-2 hours.

    • Centrifuge the hydrolyzed sample to remove any precipitate.

    • Load the supernatant directly onto a conditioned and equilibrated Cation-Exchange SPE cartridge and proceed with the wash and elution steps as described in the plasma protocol (Section 5.3).

Protocol for Extraction from Tissue

Tissue analysis requires an initial homogenization step to release the analyte from the cellular matrix before extraction can proceed.

  • Principle of Causality: Mechanical disruption (homogenization) in an acidic buffer lyses cells and solubilizes the analyte while precipitating some structural proteins. The resulting homogenate is a complex mixture that requires a robust cleanup technique like SPE.

  • Step-by-Step Protocol:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 500 µL of cold 0.1 M perchloric acid or another suitable homogenization buffer.[3]

    • Homogenize the tissue using a bead beater or probe sonicator until no visible tissue fragments remain. Keep the sample on ice during this process.

    • Centrifuge the homogenate at >15,000 x g for 15 minutes at 4°C.

    • The resulting supernatant can be further purified. The recommended approach is to load it onto a Cation-Exchange SPE cartridge, following the protocol outlined in Section 5.3.

Summary and Recommendations

The optimal sample preparation strategy depends heavily on the specific goals of the analysis.

MethodBest ForKey AdvantageKey DisadvantageRecommended Matrix
Protein Precipitation High-throughput screeningSpeed and simplicityHigh matrix effects, low sensitivityPlasma
Liquid-Liquid Extraction Intermediate-throughput, quantitative analysisGood balance of cleanliness and ease of useRequires solvent handling and evaporationPlasma
Cation-Exchange SPE Low-throughput, rigorous quantitative analysisHighest selectivity and sensitivity; allows concentrationMost time-consuming and costlyPlasma, Urine, Tissue

For the development of a validated, regulated bioanalytical method for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one, Strong Cation-Exchange Solid-Phase Extraction (SPE) is the most highly recommended technique. It offers unparalleled selectivity based on the analyte's primary amine, resulting in the cleanest extracts, minimal matrix effects, and the highest potential for sensitivity.

References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(8), 9461–9478. [Link]

  • Chinnam, A. K., Staples, R. J., & Shreeve, J. M. (2022). pH-Controlled forms of 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX): selective reactivity of amine and hydrazinyl groups with aldehydes or ketones. Materials Advances, 3(10), 4259-4266. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62850308, 2-(2-Amino-2-phenylethyl)pyridazin-3-one. PubChem. [Link]

  • Google Patents. (n.d.). Preparation method of pyridazinone derivative, and intermediate thereof.
  • University of North Carolina at Chapel Hill. (n.d.). Sample Preparation for HPLC. UNC Neuroscience Center. [Link]

  • Shinbo, K., et al. (2009). Precolumn derivatization reagents for high-speed analysis of amines and amino acids in biological fluid using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(10), 1495-1502. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Biotage. (n.d.). Extraction of acidic, basic and neutral drugs from plasma using ISOLUTE® PLD+. Biotage. [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. [Link]

  • Han, C., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Wikipedia. [Link]

  • Valcárcel, M., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1059. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]

  • Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(7), 789-804. [Link]

  • SCIEX. (n.d.). Rapid screening of 65 common drugs and drug metabolites in urine and blood using high-resolution mass spectrometry. SCIEX. [Link]

  • Biotage. (n.d.). Improving sample preparation for LC-MS/MS analysis. Biotage. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Welcome to the Technical Support Center. This hub is designed for synthetic chemists, process researchers, and drug development professionals facing yield and regioselectivity challenges during the synthesis of N-alkylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for synthetic chemists, process researchers, and drug development professionals facing yield and regioselectivity challenges during the synthesis of N-alkylated pyridazinone derivatives.

The target molecule, 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one , presents a unique synthetic challenge. Coupling a pyridazin-3(2H)-one core with a 1-phenylethyl moiety involves reacting an ambident nucleophile with a sterically hindered, elimination-prone secondary benzylic electrophile. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to overcome these bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am attempting a direct N-alkylation, but my LC-MS shows a complex mixture dominated by the O-alkylated isomer. How do I shift the regioselectivity?

A1: Pyridazin-3(2H)-ones undergo lactam-lactim tautomerization and act as ambident nucleophiles. The ratio of N-alkylation (thermodynamic) to O-alkylation (kinetic) is dictated by the hard/soft nature of the base and the solvent environment.

Using hard bases (e.g., NaH , KOtBu ) in polar aprotic solvents (like DMF) fully dissociates the ion pair. This leaves the highly electronegative oxygen atom exposed, driving rapid O-alkylation[1]. Solution: Switch to a softer base like Cesium Carbonate ( Cs2​CO3​ ) or introduce Lithium Bromide ( LiBr ) as an additive. Lithium ions coordinate tightly with the pyridazinone oxygen, sterically blocking O-attack and directing the electrophile to the N-2 position[2].

Q2: When using 1-bromo-2-(Boc-amino)ethylbenzene as my electrophile, my yield is <15%, and I isolate large quantities of a styrene byproduct. What is happening?

A2: You are observing competing E2 elimination. The 1-phenylethyl position is a secondary benzylic carbon. The steric bulk of the pyridazinone nucleophile slows down the SN​2 pathway, while the basic conditions rapidly abstract the acidic benzylic proton, yielding a styrene derivative. Solution: Abandon basic SN​2 conditions. Instead, utilize a Mitsunobu reaction with 2-(Boc-amino)-1-phenylethanol. The Mitsunobu protocol operates under mildly acidic/neutral conditions, completely suppressing E2 elimination while demonstrating exceptional >20:1 regioselectivity for N-alkylation over O-alkylation[3].

Q3: Direct N-alkylation is still proving too variable for scale-up. Is there a viable alternative route?

A3: Yes. Instead of a late-stage alkylation, you can utilize a De Novo Ring Formation . By condensing a 1,4-dicarbonyl equivalent (e.g., 4-oxobutanoic acid) with a pre-assembled hydrazine derivative (tert-butyl (2-hydrazinyl-2-phenylethyl)carbamate), you bypass the regioselectivity and elimination issues entirely. The cyclocondensation inherently forms the N-N bond in the correct orientation[4].

Part 2: Pathway Visualizations

SynthesisRoutes A Pyridazin-3(2H)-one + Electrophile B Direct N-Alkylation (Late-Stage) A->B Base / Solvent C Target Molecule: 2-(2-Amino-1-phenylethyl)- 2,3-dihydropyridazin-3-one B->C Deprotection F O-Alkylation (Byproduct) B->F Hard Base G Elimination (Styrene Byproduct) B->G High Temp D 1,4-Dicarbonyl + Hydrazine E De Novo Ring Formation D->E Condensation E->C Deprotection

Fig 1: Synthetic pathways and competing side reactions in pyridazinone N-alkylation.

Mechanism Ambident Pyridazin-3-one Anion (Ambident Nucleophile) SoftBase Soft Base / Additives (Cs2CO3, LiBr, Tween 20) Ambident->SoftBase HardBase Hard Base / Polar Aprotic (NaH, K2CO3, DMF) Ambident->HardBase N_Alk N-Alkylation (Target) Thermodynamic Product SoftBase->N_Alk Favors N-attack O_Alk O-Alkylation (Impurity) Kinetic Product HardBase->O_Alk Favors O-attack

Fig 2: Mechanistic divergence of ambident pyridazinone anions based on base selection.

Part 3: Empirical Data & Condition Optimization

The following table summarizes quantitative optimization data for the late-stage coupling of the pyridazinone core with the 1-phenylethyl moiety. Notice how the shift from basic SN​2 conditions to Mitsunobu conditions drastically alters the reaction profile[5].

ElectrophileReagents / BaseSolventTempMajor ByproductN:O RatioYield (Target)
1-Bromo-2-(Boc-amino)ethylbenzene NaH (1.2 eq)DMF60 °CStyrene (E2)1:2< 15%
1-Bromo-2-(Boc-amino)ethylbenzene Cs2​CO3​ (1.5 eq)DMF25 °CStyrene (E2)3:135%
1-Bromo-2-(Boc-amino)ethylbenzene K2​CO3​ + LiBr Acetone50 °CO-alkylated5:155%
2-(Boc-amino)-1-phenylethanol PPh3​ , DIADTHF0 to 25 °CHydrazinedicarboxylate> 20:178%

Part 4: Self-Validating Experimental Protocols

Protocol A: Mitsunobu N-Alkylation (E2-Suppressed Route)

This protocol utilizes redox chemistry to activate the secondary alcohol, ensuring inversion of stereochemistry (if using a chiral precursor) while preventing basic elimination[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve pyridazin-3(2H)-one (1.0 eq, 10 mmol) and tert-butyl (2-hydroxy-2-phenylethyl)carbamate (1.1 eq, 11 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Activation: Add Triphenylphosphine ( PPh3​ ) (1.3 eq, 13 mmol). Stir until completely dissolved, then cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.3 eq, 13 mmol) over 15 minutes. Self-Validation Check: The solution will turn distinctively yellow upon DIAD addition; the color should slowly fade as the betaine intermediate forms and reacts.

  • Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC (In-Process Control): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the pyridazinone peak and the appearance of the Boc-protected intermediate mass.

  • Purification: Concentrate the mixture in vacuo. Resuspend the crude residue in cold diethyl ether to precipitate triphenylphosphine oxide ( OPPh3​ ). Filter, concentrate the filtrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Dissolve the purified intermediate in DCM (10 mL) and add 4M HCl in Dioxane (10 mL). Stir for 2 hours at room temperature. Concentrate to yield the final 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one as a hydrochloride salt.

Protocol B: De Novo Cyclocondensation (Steric-Bypass Route)

If the Mitsunobu reagents interfere with downstream purification, this bottom-up ring synthesis is the most robust alternative[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-oxobutanoic acid (1.0 eq, 10 mmol) and tert-butyl (2-hydrazinyl-2-phenylethyl)carbamate (1.0 eq, 10 mmol) in absolute Ethanol (20 mL, 0.5 M).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq, 1 mmol) to promote hydrazone formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours. Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The acyclic hydrazone intermediate forms within 30 minutes, followed by slow conversion to the cyclized dihydropyridazinone.

  • Isolation: Cool the reaction to room temperature. The product often precipitates directly from the ethanol. If no precipitate forms, concentrate the solvent, dissolve in EtOAc, and wash with saturated NaHCO3​ to remove unreacted acid.

  • Deprotection: Treat the isolated organic layer with Trifluoroacetic acid (TFA) (20% v/v in DCM) for 1 hour to remove the Boc group, yielding the target amine.

Sources

Optimization

Technical Support Center: Overcoming DMSO Solubility Issues for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Welcome to the Application Science Technical Support Portal. This guide is engineered for researchers and drug development professionals facing challenges when solubilizing 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Portal. This guide is engineered for researchers and drug development professionals facing challenges when solubilizing 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one in Dimethyl Sulfoxide (DMSO).

As a senior application scientist, I have structured this guide to move beyond basic instructions. We will explore the thermodynamic causality behind your solubility failures, provide self-validating troubleshooting protocols, and establish robust handling practices to ensure the integrity of your high-throughput screening (HTS) or in vitro assays.

Mechanistic Analysis: Why is this Compound Recalcitrant?

To troubleshoot effectively, we must first understand the molecular forces at play. 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one possesses three critical structural features that dictate its solvation thermodynamics:

  • The Pyridazinone Core: Generally, pyridazinone derivatives exhibit excellent solubility in neat, anhydrous DMSO (reaching mole fractions up to ~0.467 at elevated temperatures)[1]. The carbonyl group acts as a strong hydrogen-bond acceptor.

  • The Bulky Phenyl Ring: This highly lipophilic moiety drives π−π stacking interactions in the solid state, significantly increasing the crystal lattice energy.

  • The Primary Amine: This acts as both a hydrogen-bond donor and acceptor.

The Core Issue: In the solid state, the primary amine and the pyridazinone carbonyl form a dense, intermolecular hydrogen-bonded network. While DMSO is an exceptional polar aprotic solvent and a strong hydrogen-bond acceptor, it is a poor hydrogen-bond donor. If the crystal lattice energy (driven by amine-carbonyl H-bonds and phenyl π−π stacking) exceeds the solvation energy provided by DMSO, the compound will resist dissolution. Furthermore, DMSO's extreme hygroscopicity means that even brief exposure to ambient humidity introduces water, which dramatically increases solvent polarity, disrupts the DMSO solvation cavity, and forces lipophilic molecules to precipitate[2],[3].

Troubleshooting FAQs

Q1: I added 100% DMSO to achieve a 10 mM stock, but the powder is just sitting at the bottom. What is the first step? A: Apply thermal and mechanical energy. Gentle heating (37°C to 50°C) increases the kinetic energy of the solvent molecules, while sonication provides localized cavitation to physically disrupt the crystal lattice. Because pyridazinone dissolution in DMSO is an endothermic, entropy-driven process, adding heat directly shifts the thermodynamic equilibrium toward solvation[1].

Q2: My stock solution was perfectly clear yesterday. Today, after sitting on the bench, there is a fine white precipitate. Why? A: Your DMSO has absorbed atmospheric water. DMSO is highly hygroscopic; a 1536-well microplate of 100% DMSO exposed to 40% relative humidity can absorb over 6% water by volume in just one hour[4]. Water alters the solvent's structure, making it highly unfavorable for the lipophilic phenyl ring of your compound, causing it to crash out of the metastable supersaturated solution[2]. Always use freshly opened, anhydrous DMSO and store aliquots in desiccated environments.

Q3: Heating and sonication failed. The compound remains a cloudy suspension. Is there a chemical adjustment I can make without ruining my downstream assay? A: Yes. For recalcitrant heterocyclic amines, the most effective chemical intervention is trace acidification[5]. By adding 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) to your DMSO, you protonate the primary amine. This converts the neutral molecule into a cationic salt, instantly breaking the intermolecular hydrogen-bonded lattice and allowing the highly polar DMSO to solvate the ion pair.

Solubilization Workflows & Mechanisms

Workflow: Step-by-Step Solubilization Strategy

The following decision tree outlines the logical progression for forcing 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one into solution.

Workflow Start Weigh Compound AddDMSO Add Anhydrous DMSO Start->AddDMSO Check1 Visual Inspection AddDMSO->Check1 HeatSon Heat (37°C) & Sonicate Check1->HeatSon Cloudy/Particulate Success Clear Solution (Aliquot & Store) Check1->Success Clear Check2 Visual Inspection HeatSon->Check2 AddAcid Add 0.1% TFA/HCl Check2->AddAcid Still Cloudy Check2->Success Clear AddAcid->Success Clear

Caption: Sequential troubleshooting workflow for overcoming DMSO solubility barriers.

Mechanism: The Danger of Hygroscopic Precipitation

Understanding how water ruins your stock solution is critical for preventing assay failure.

Mechanism Anhydrous Anhydrous DMSO (High Solvation Energy) Exposure Exposure to Ambient Air Anhydrous->Exposure Hydration Water Absorption (Hygroscopic) Exposure->Hydration Disruption Disruption of Solvent Cavity Hydration->Disruption Precipitation Compound Aggregation & Precipitation Disruption->Precipitation

Caption: Mechanistic pathway of water-induced precipitation in hygroscopic DMSO.

Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical Factors Affecting Pyridazinone/Amine Solvation

Data synthesized from thermodynamic models of pyridazinone derivatives in binary solvent systems[1],[2],[4].

VariableConditionImpact on SolubilityMechanistic Rationale
Solvent Quality 100% Anhydrous DMSOOptimal (Mole fraction > 0.4)Maximizes H-bond acceptance; ideal solvation cavity.
Water Content DMSO + >5% H2​O Severe Decrease Increases solvent polarity; forces hydrophobic phenyl aggregation.
Temperature 37°C – 50°CModerate Increase Endothermic dissolution; heat provides energy to break crystal lattice.
pH Modifier + 0.1% TFA or HClHigh Increase Protonates primary amine, breaking intermolecular H-bond network.
Table 2: Rapid Troubleshooting Matrix
SymptomPrimary CauseImmediate Corrective Action
Powder floats or clumps upon DMSO addition.High surface tension / Crystal lattice resistance.Vortex vigorously for 60 seconds, then sonicate in a water bath for 5-10 minutes.
Solution is milky or opalescent (Tyndall effect).Micro-suspension formed; compound is not truly dissolved.Heat to 37°C. If unresolved, add 0.1% v/v TFA to protonate the amine.
Clear solution precipitates after freezing/thawing.Water absorption prior to freezing lowered the solubility threshold.Discard if possible. For future batches, flush vials with Argon/Nitrogen before sealing and storing at -80°C.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous Stock Solution

This protocol includes a self-validation step using the Tyndall effect to differentiate between a true solution and a micro-suspension.

  • Preparation: Equilibrate a new, sealed bottle of anhydrous DMSO (≥99.9% purity) to room temperature before opening to prevent condensation.

  • Weighing: Weigh the required mass of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one into an amber glass vial.

  • Solvation: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex the vial at maximum speed for 60 seconds.

  • Thermal/Acoustic Disruption: Place the vial in an ultrasonic water bath heated to 37°C for 10 minutes.

  • Validation (The Tyndall Test): Shine a laser pointer (e.g., a standard red or green presentation laser) through the vial in a darkened room.

    • Pass: The laser beam is invisible as it passes through the liquid (true solution).

    • Fail: The laser beam path is clearly visible and scattered (micro-suspension). Proceed to Protocol B.

  • Storage: Immediately aliquot into single-use volumes in tightly sealed tubes. Flush the headspace with Argon gas and store at -20°C or -80°C.

Protocol B: Acid-Assisted Solubilization for Recalcitrant Batches

Use this protocol only if Protocol A fails, and ensure your downstream assay can tolerate trace acid.

  • Acidification: To the failed micro-suspension from Protocol A, add 1.0 µL of concentrated Trifluoroacetic Acid (TFA) per 1.0 mL of DMSO solution (final concentration 0.1% v/v).

  • Agitation: Vortex vigorously for 2 minutes. The protonation of the primary amine occurs rapidly, disrupting the crystal lattice[5].

  • Validation: Repeat the Tyndall Test. The solution should now be optically clear.

  • Assay Control: Crucial Step. You must prepare a "Vehicle Control" containing 100% DMSO + 0.1% TFA to run alongside your compound in downstream biological assays to rule out acid-induced artifacts.

References

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems Source: MDPI URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL:[Link]

  • Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Source: ResearchGate URL:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing retention and peak shape challenges with 2-(2-Amino-1-phenylethyl)-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing retention and peak shape challenges with 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one .

As a highly functionalized molecule, it presents a complex "tri-modal" chromatographic challenge: a highly basic primary amine (pKa ~9.5), a lipophilic phenyl ring, and a polar, hydrogen-bonding dihydropyridazin-3-one core. This guide synthesizes mechanistic causality with field-proven protocols to ensure robust, self-validating analytical methods[1].

Part 1: Core Troubleshooting FAQs

Q1: Why does my peak exhibit severe tailing (Asymmetry factor > 2.0) on a standard C18 column at neutral pH? A: At a neutral pH of 7.0, the primary amine on the ethyl linker is fully protonated ( NH3+​ ). Simultaneously, residual unendcapped silanols ( Si−OH ) on traditional silica-based stationary phases deprotonate to form negatively charged silanoate ions ( Si−O− ). This creates strong, secondary ion-exchange interactions that disrupt the primary dispersive (hydrophobic) retention mechanism, causing the analyte to "drag" through the column and tail[2].

  • Self-Validating Diagnostic: Inject a neutral, hydrophobic marker (e.g., toluene). If the toluene peak is perfectly symmetrical but your target molecule tails, the column bed is physically intact. The issue is definitively chemical (amine-silanol interaction), not a physical void in the column.

Q2: How can I increase the retention time? The molecule elutes near the void volume ( t0​ ) when using a pH 2.5 mobile phase. A: At low pH, both the primary amine and the dihydropyridazin-3-one nitrogen are highly protonated, rendering the molecule extremely polar and hydrophilic. To increase the retention factor ( k′>2 ), you must manipulate its apparent polarity[3].

  • Strategy A (High pH Neutralization): Shift the mobile phase to pH 10.5 using an ammonium hydroxide/ammonium bicarbonate buffer. This deprotonates the primary amine, restoring its lipophilicity and driving retention on a reversed-phase column. Note: This requires a high-pH stable hybrid silica or polymeric column.

  • Strategy B (Ion-Pairing): If you must operate at low pH, add 0.1% Trifluoroacetic acid (TFA) or 5 mM sodium 1-octanesulfonate to the mobile phase. The anionic pairing agent binds to the protonated amine, forming a neutral, hydrophobic complex that retains strongly on standard C18 phases.

Q3: I am observing co-elution with structurally similar synthetic intermediates. How do I improve selectivity ( α )? A: If adjusting the gradient slope does not resolve the critical pair, you must change the stationary phase chemistry to leverage orthogonal interactions. The phenyl ring in your analyte is an excellent target. Switching from a standard C18 (which relies purely on hydrophobic partitioning) to a Phenyl-Hexyl stationary phase introduces π−π interactions. This will fundamentally alter the elution order of impurities that lack aromatic rings[4].

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and expected chromatographic performance for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one.

Column ChemistryMobile Phase pHAdditive / BufferExpected Retention ( k′ )Peak Asymmetry ( As​ )Primary Mechanism
Standard C18 (Silica)pH 7.010mM PhosphateLow ( k′<1.5 )Severe Tailing (> 2.5)Hydrophobic + Strong Ion-Exchange
Standard C18 (Silica)pH 2.50.1% Formic AcidVery Low ( k′<1.0 )Moderate (1.3 - 1.6)Hydrophobic (Highly polar analyte state)
Standard C18 (Silica)pH 2.00.1% TFAOptimal ( k′≈3−5 )Excellent (1.0 - 1.1)Hydrophobic + Ion-Pairing
Hybrid C18 (BEH)pH 10.510mM Amm. BicarbHigh ( k′>5.0 )Excellent (1.0 - 1.2)Pure Hydrophobic (Neutral analyte state)
Phenyl-HexylpH 2.00.1% TFAOptimal ( k′≈3−5 )Excellent (1.0 - 1.1) π−π Interaction + Ion-Pairing

Part 3: Step-by-Step Experimental Protocols

Protocol A: High-pH Reversed-Phase Method (Recommended for MS Compatibility)

This method leverages the deprotonation of the primary amine to achieve retention without the use of harsh ion-pairing reagents, making it ideal for LC-MS applications[3].

  • Column Selection: Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or Thermo Hypersil GOLD, 150×4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Equilibration: Purge the system and equilibrate the column at 95% A / 5% B for 15 column volumes (CV) at a flow rate of 1.0 mL/min. Column temperature should be set to 30°C.

  • Gradient Execution:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Linear ramp to 95% B (Column wash)

    • 15.1 - 20.0 min: Return to 5% B (Re-equilibration)

  • Validation: Inject a 10 µg/mL standard. Calculate the asymmetry factor at 10% peak height. A successful run will yield an As​ between 0.95 and 1.20 with a k′ > 3.0.

Protocol B: Ion-Pairing Reversed-Phase Method (Recommended for UV/DAD Analysis)

Use this protocol if high-pH columns are unavailable or if the analyte exhibits instability in alkaline environments[5].

  • Column Selection: Install a fully endcapped, high-purity silica C18 column ( 150×4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in LC-grade water (Yields pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • System Equilibration: Equilibrate the column at 90% A / 10% B for 20 CV. Crucial Step: Ion-pairing reagents require longer equilibration times to fully coat the stationary phase.

  • Gradient Execution: Run a linear gradient from 10% B to 80% B over 15 minutes.

  • Validation: Monitor baseline drift at 210 nm (TFA absorbs heavily at low wavelengths, so baseline subtraction or monitoring at >254 nm via DAD is required).

Part 4: Mechanistic Workflows & Logical Relationships

Troubleshooting Start Analyze Peak Shape & Retention Tailing Severe Tailing (Asymmetry > 1.5) Start->Tailing LowRet Poor Retention (k' < 2) Start->LowRet CheckPH Check Mobile Phase pH Tailing->CheckPH HighPH pH > 10.0 (Amine Neutralized) LowRet->HighPH Increase Hydrophobicity LowPH pH 2.0 - 3.0 (Silanols Protonated) CheckPH->LowPH If pH < 7 CheckPH->HighPH If pH > 7 UseTFA Add 0.1% TFA (Ion-Pairing) LowPH->UseTFA UseHybrid Use Hybrid Silica C18 (High pH Stable) HighPH->UseHybrid

Workflow for optimizing retention and peak shape of basic amine analytes.

Mechanism Molecule 2-(2-Amino-1-phenylethyl)- 2,3-dihydropyridazin-3-one Amine Primary Amine (pKa ~9.5) Molecule->Amine Phenyl Phenyl Ring (Hydrophobic) Molecule->Phenyl Pyridazinone Pyridazinone Core (Polar/H-Bond) Molecule->Pyridazinone Silanol Residual Silanols (Ion-Exchange) Amine->Silanol Causes Tailing C18 C18 Alkyl Chain (Hydrophobic) Phenyl->C18 Retention PhenylHexyl Phenyl-Hexyl Phase (Pi-Pi Interaction) Phenyl->PhenylHexyl Enhanced Selectivity

Chromatographic interaction map for the target molecule's structural moieties.

Part 5: References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development Chromatography Online[Link]

  • Method Modernization and Method Development Guide Thermo Fisher Scientific (lcms.cz)[Link]

  • Steps involved in HPLC Method Development Asian Journal of Pharmaceutical Research[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Purge for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the synthesis a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific thermodynamic and kinetic challenges associated with the synthesis and purification of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one.

The presence of a chiral amine side chain and an ambident pyridazin-3-one core makes this molecule highly susceptible to regioisomeric impurities and hydrolytic degradation during scale-up. This guide provides self-validating protocols and mechanistic insights to ensure high-purity crystalline isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of O-alkylated regioisomers in my crude mixture, and how do I purge them during crystallization? Causality & Insight: Alkylation of the pyridazin-3-one ring is a classic ambident nucleophile problem. While N-alkylation is thermodynamically favored and yields your target product, O-alkylation occurs rapidly under kinetic control depending on the base (e.g., K₂CO₃ vs. LiH) and solvent used [1]. Because these regioisomers share similar polarities, standard silica gel chromatography is often insufficient for scale-up. Resolution: Thermodynamic crystallization is required. The O-alkylated regioisomer typically exhibits higher solubility in moderately polar, protic solvent mixtures. By employing an aqueous Isopropanol (i-PrOH) system and strictly controlling the cooling ramp, the N-alkylated product selectively crystallizes while the O-isomer is purged into the mother liquor [1].

Q2: My product crashes out as an amorphous solid (oiling out) instead of crystalline needles, trapping polar impurities. How do I fix this? Causality & Insight: Amorphous precipitation occurs when the supersaturation level is too high, leading to a liquid-liquid phase separation (LLPS) before true crystallization can occur. This rapid crash traps unreacted intermediates and highly polar impurities within the solid matrix. Resolution: You must control the timing of the anti-solvent (water) addition and introduce seed crystals within the metastable zone. Dissolve the crude in i-PrOH at 75°C, cool to approximately 60°C, and add 0.5 wt% of pure seed crystals. Aging the slurry allows the crystal lattice to organize, preventing amorphous contamination [1].

Q3: I am detecting a significant +18 Da impurity (by LC-MS) that co-crystallizes with the final product. What is it? Causality & Insight: A +18 Da mass shift relative to the pyridazinone core indicates an uncyclized dihydropyridazinone or hydrazone intermediate. During the one-pot reaction with hydrazine hydrate, the initial condensation occurs rapidly at low temperatures, but the subsequent dehydration to form the thermodynamic pyridazin-3-one ring is kinetically slow[1]. Resolution: If the reaction is not heated sufficiently (e.g., warmed to 40°C or refluxed in acetic acid), this intermediate persists. Ensure complete dehydration before proceeding to the N-alkylation step, as the uncyclized intermediate shares the same crystal lattice parameters as the target API and is nearly impossible to purge downstream.

Part 2: Mechanistic Visualizations

ImpurityPathway SM Hydrazone Intermediate Core Pyridazin-3-one Core SM->Core Dehydration (>40°C) ImpHyd Uncyclized Hydrazone (+18 Da Impurity) SM->ImpHyd Incomplete Heating Target N-Alkylated Product (Target API) Core->Target N-Alkylation (Thermodynamic) ImpO O-Alkylated Regioisomer Core->ImpO O-Alkylation (Kinetic)

Mechanistic pathway of pyridazin-3-one formation and associated synthetic impurities.

Part 3: Quantitative Data & Solvent Selection

To establish a robust crystallization process, various solvent systems were evaluated for their ability to purge the O-alkylated regioisomer and prevent amorphous oiling out. Aqueous i-PrOH provides the optimal balance of yield and impurity rejection [1].

Solvent SystemAPI Recovery Yield (%)Final Chemical Purity (HPLC Area %)Regioisomer Carryover (%)Morphological Observation
Ethanol (100%) 65.0%95.0%3.5%Fine needles; poor filtration
Aqueous i-PrOH (Optimized) 76.0% 99.7% < 0.1% Thick prisms; excellent filtration
Isopropyl Acetate (IPAc) 72.0%98.5%0.8%Crystalline; moderate purge [2]
Acetone / Water 55.0%96.2%1.2%Amorphous precipitation (Oiling out)

Part 4: Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the analytical gate criteria are met.

Optimized Seeded Cooling Crystallization in Aqueous i-PrOH

Step 1: Dissolution Charge the crude 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (1.0 equiv) into a jacketed reactor. Add 5 volumes of Isopropanol (i-PrOH). Heat the mixture to 75°C under moderate agitation (150 rpm) until complete dissolution is achieved.

Step 2: Initial Anti-Solvent Addition Slowly charge 1 volume of deionized water (pre-heated to 75°C) over 30 minutes. This adjusts the solubility profile to approach the metastable limit without prematurely crashing the product.

Step 3: Cooling to the Metastable Zone Program the reactor to cool to 60°C at a controlled rate of -0.5°C/min. Validation Gate: Pull a 1 mL sample of the mother liquor. Verify supersaturation via FTIR-ATR or visually confirm the absence of spontaneous nucleation (solution must remain clear). If cloudy, heat back to 75°C and repeat Step 3.

Step 4: Seeding Once stabilized at 60°C, charge 0.5 wt% of pure, milled crystalline API seed.

Step 5: Aging (Critical Step) Hold the internal temperature at 60°C for exactly 2 hours. This allows the seed bed to establish and consumes the supersaturation slowly, preventing the kinetic O-alkylated impurity from co-crystallizing [3].

Step 6: Final Anti-Solvent Addition & Slow Cooling Add an additional 2 volumes of water over 2 hours using a dosing pump. Subsequently, cool the reactor to 5°C at a slow ramp of -0.1°C/min.

Step 7: Isolation & Washing Filter the resulting slurry via a filter dryer. Wash the wet cake with 2 volumes of cold (5°C) 1:1 i-PrOH/Water. Validation Gate: Analyze the wet cake via HPLC. If the O-alkylated regioisomer is > 0.1%, perform a secondary reslurry in 100% IPAc at 25°C for 1 hour before final drying [2].

Step 8: Drying Dry the product under vacuum (50 mbar) at 45°C for 12 hours to yield the highly pure N-alkylated target.

CrystWorkflow S1 Dissolution i-PrOH @ 75°C S2 Anti-Solvent Add H2O (1 vol) S1->S2 S3 Cool to 60°C (Metastable Zone) S2->S3 S4 Seeding 0.5 wt% Pure API S3->S4 S5 Aging 2 Hours @ 60°C S4->S5 S6 Slow Cool -0.1°C/min to 5°C S5->S6 S7 Filtration & Cold Wash S6->S7

Optimized seeded cooling crystallization workflow using aqueous isopropanol.

References

  • Development of a Practical and Scalable Synthesis of a Potent CRTH2 Antagonist. ACS Publications.
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications.
  • Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists. PMC / NIH.
Troubleshooting

Technical Support Center: Troubleshooting Poor Bioavailability of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one Formulations

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the novel chemical entity (NCE) 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridaz...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of the novel chemical entity (NCE) 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one. The principles and protocols described herein are foundational and can be adapted for other challenging compounds.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies show low and variable oral bioavailability for my 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one formulation. Where do I begin troubleshooting?

A1: Initial Assessment: Is it a Solubility or Permeability Problem?

Low oral bioavailability is almost always rooted in one or both of the following: poor solubility in gastrointestinal (GI) fluids or poor permeability across the intestinal wall. The first step is to diagnose the primary barrier. The Biopharmaceutics Classification System (BCS) provides a crucial framework for this by categorizing drugs based on these two properties.[1]

Your initial experimental plan should be to determine the BCS class of your compound. The structure of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one, containing a basic amine, suggests that its solubility will be pH-dependent.

Recommended Initial Experiments:

  • Aqueous Solubility Profile: Determine the kinetic solubility in buffers at pH 1.2 (stomach), 4.5, and 6.8 (small intestine) at 37°C. A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of fluid over this pH range.[2]

  • LogP / LogD7.4 Measurement: This assesses the lipophilicity of your compound. A high LogP can sometimes correlate with poor aqueous solubility but is often necessary for membrane permeability.

  • Initial Permeability Assessment: An in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a rapid and cost-effective first look at passive permeability.

This initial data package will guide your entire formulation strategy, as illustrated in the workflow below.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Start Low In Vivo Bioavailability Observed BCS Characterize Physicochemical Properties (Solubility, Permeability, LogP) Start->BCS Decision What is the Rate-Limiting Step? BCS->Decision Sol_Limited Solubility-Limited Absorption (BCS Class II or IV) Decision->Sol_Limited Low Solubility Perm_Limited Permeability-Limited Absorption (BCS Class III or IV) Decision->Perm_Limited Low Permeability Sol_Strat Proceed to Solubility Enhancement Strategies (See FAQ 2) Sol_Limited->Sol_Strat Perm_Strat Proceed to Permeability Investigation (See FAQ 3) Perm_Limited->Perm_Strat

Caption: Initial diagnostic workflow for troubleshooting poor bioavailability.

Q2: My data confirms low aqueous solubility, particularly at neutral pH, is the primary issue (BCS Class II/IV). What are my most effective formulation strategies?

A2: Strategies for Overcoming Solubility-Limited Absorption

When a drug's absorption is limited by its dissolution rate, the goal is to increase its concentration in the GI tract to provide a greater driving force for absorption.[3] For a compound like 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one, several powerful techniques can be employed.[4][5][6]

StrategyMechanism of ActionKey AdvantagesCommon Challenges
Salt Formation The basic amine is protonated to form a salt with a higher intrinsic solubility and faster dissolution rate than the free base.Simple, well-understood, and leverages the molecule's inherent chemistry.Risk of converting back (disproportionation) to the less soluble free base in the higher pH of the intestine. Requires careful counter-ion selection.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix, preventing crystallization. This amorphous form has higher free energy, leading to significantly increased apparent solubility and the ability to achieve a "supersaturated" state.[7][8][9][10][11]Can provide a dramatic (>10-fold) increase in aqueous concentration. The polymer also helps maintain supersaturation by inhibiting precipitation.[11]Requires careful screening of polymers for stability. The amorphous form is inherently less stable and must be protected from moisture and heat.[7][9]
Lipid-Based Formulations (LBFs) The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. Upon contact with GI fluids, these systems self-emulsify to form fine oil droplets (micro- or nanoemulsions), keeping the drug in a solubilized state.[5][12][13][14][15]Can significantly enhance absorption of lipophilic drugs (LogP > 2). May also utilize lymphatic transport pathways, bypassing first-pass metabolism.[15]Complex formulations requiring careful optimization. Potential for drug precipitation if the formulation is not robust to dilution in the gut.

Experimental Protocol: Small-Scale Amorphous Solid Dispersion (ASD) Screening

This protocol outlines a rapid screening method to identify promising polymer carriers for your compound.

Objective: To identify a polymer that can form a stable amorphous dispersion with the drug and maintain supersaturation in a simulated intestinal fluid.

Materials:

  • 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

  • Polymer candidates: PVP K30, PVP/VA 64 (Kollidon® VA 64), HPMC-AS

  • Solvent: Dichloromethane/Methanol co-solvent (ensure drug and polymer are soluble)

  • Fast-acting precipitation inhibitor (e.g., Sodium Dodecyl Sulfate - SDS)[7]

  • Fast-acting Dissolution Apparatus (e.g., Pion Rainbow) or standard USP II apparatus with small-volume vessels.

  • Fast-acting Intestinal Fluid (FaSSIF) buffer.

Procedure:

  • Prepare Drug-Polymer Solutions: Create solutions containing the drug and each polymer at different ratios (e.g., 25:75, 50:50 drug:polymer by weight). A typical concentration is 100 mg total solids per 1 mL of solvent.

  • Solvent Evaporation: Dispense the solutions into glass vials and evaporate the solvent under a stream of nitrogen, followed by vacuum drying at 40°C for 24 hours to create a thin film. This mimics the output of a spray-drying process.

  • Characterization (Optional but Recommended): Analyze the resulting solid films by Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg), indicating a successful molecular dispersion.

  • Dissolution/Precipitation Testing:

    • Add a known amount of the ASD film to a vessel containing FaSSIF.

    • Monitor the drug concentration over time using in-situ fiber optic probes or by taking and filtering samples for HPLC analysis.

    • A successful formulation will show a rapid increase in concentration (supersaturation) followed by a sustained plateau, indicating the polymer is inhibiting precipitation. A poor formulation will show a rapid "crash" back to the crystalline solubility level.

Q3: My formulation provides good solubility and dissolution in vitro, but the in vivo bioavailability remains low. Could permeability be the problem?

A3: Investigating Permeability and the Role of Efflux Transporters

If solubility is no longer the limiting factor, you must investigate intestinal permeability.[3] While a compound may have adequate lipophilicity to cross the intestinal membrane, it can be actively pumped back into the GI lumen by efflux transporters, most notably P-glycoprotein (P-gp).[16] This acts as a "molecular revolving door," preventing the drug from reaching systemic circulation.

The gold-standard in vitro model for assessing this is the Caco-2 cell permeability assay.[16][17][18] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on a semi-permeable membrane, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters.[19][20]

cluster_0 Caco-2 Bidirectional Permeability Assay cluster_1 Interpretation Setup Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a monolayer. A_to_B Apical to Basolateral (A→B) Transport (Simulates Absorption) Setup->A_to_B B_to_A Basolateral to Apical (B→A) Transport (Simulates Efflux) Setup->B_to_A Analysis Quantify drug concentration in both compartments via LC-MS/MS. A_to_B->Analysis B_to_A->Analysis Calc Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) Analysis->Calc Decision Is Efflux Ratio (ER) > 2? Calc->Decision Efflux_Yes Efflux is Likely Limiting Absorption Decision->Efflux_Yes Yes Efflux_No Permeability is Not Efflux-Mediated Decision->Efflux_No No

Caption: Workflow for assessing intestinal permeability and efflux using the Caco-2 assay.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and the Efflux Ratio (ER) of the compound.

Procedure:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[18]

  • Transport Experiment (A→B): The drug is added to the apical (A) side (donor) and the amount that crosses the monolayer to the basolateral (B) side (receiver) is measured over time (e.g., 2 hours).[19]

  • Transport Experiment (B→A): In a separate set of wells, the drug is added to the basolateral (B) side (donor) and the amount that is transported to the apical (A) side (receiver) is measured.[19]

  • Sample Analysis: Concentrations in both donor and receiver compartments are determined by LC-MS/MS.

  • Calculations:

    • Papp (cm/s): Calculated for both directions (A→B and B→A). A high Papp (>10 x 10⁻⁶ cm/s) generally correlates with high human absorption.[18]

    • Efflux Ratio (ER): Calculated as ER = Papp (B→A) / Papp (A→B).

Interpretation:

  • An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[19]

  • If efflux is confirmed, strategies may include co-dosing with a known P-gp inhibitor (for research purposes) or chemical modification of the molecule to reduce its affinity for the transporter.

Q4: I have solubility, dissolution, and permeability data. How can I use this to design a better in vivo study without excessive trial and error?

A4: Integrating Data with In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish an in vitro-in vivo correlation (IVIVC), which is a predictive mathematical model that connects the in vitro properties of your formulation (like dissolution rate) to its in vivo performance (plasma concentration).[21][22][23][24][25]

While a full, regulatory-level IVIVC is complex, the principles can be used to de-risk your development. By feeding your in vitro data into physiologically based pharmacokinetic (PBPK) modeling and simulation software, you can predict how different formulation strategies will likely perform in vivo.

This allows you to:

  • Rank-order formulations: Predict which ASD or LBF formulation is most likely to achieve the target exposure.

  • Anticipate food effects: Simulate how the presence of food might alter GI physiology and impact drug absorption.

  • Optimize study design: Select the most promising formulations for your next animal study, saving time and resources.

cluster_0 In Vitro Data Inputs cluster_1 Modeling & Simulation cluster_2 Prediction & Decision Sol Physicochemical Data (Solubility, LogP, pKa) PBPK Physiologically Based Pharmacokinetic (PBPK) Model Sol->PBPK Diss Formulation Data (Dissolution Profile of ASD or LBF) Diss->PBPK Perm Biopharmaceutical Data (Caco-2 Papp, Efflux Ratio) Perm->PBPK Sim Simulate Plasma Concentration-Time Profile PBPK->Sim Output Predicted In Vivo Exposure (AUC, Cmax) Sim->Output Decision Select Lead Formulation for Next In Vivo Study Output->Decision

Sources

Optimization

Technical Support Center: 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one Stability

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for managing the stability of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for managing the stability of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one during freeze-thaw (FT) cycles.

Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a >15% loss of analyte after three freeze-thaw cycles in standard sodium phosphate buffer?

A1: The degradation is driven by a phenomenon known as cryoconcentration coupled with extreme pH shifting . As aqueous solutions freeze, pure water crystallizes into ice first, excluding solutes into an increasingly concentrated unfrozen liquid phase. If you are using a sodium phosphate buffer, the dibasic salt ( Na2​HPO4​ ) crystallizes much faster than the monobasic salt ( NaH2​PO4​ ) as temperatures drop below 0°C. This causes the localized pH in the unfrozen micro-pockets to plummet from 7.4 to as low as 4.0.

Under these highly acidic, high-ionic-strength conditions, the primary amine on the 2-(2-amino-1-phenylethyl) moiety becomes fully protonated, altering its solvation dynamics and potentially catalyzing intra-molecular interactions with the1 [4]. Causality-Driven Solution: Switch to a buffer with a negligible temperature coefficient ( ΔpKa​/ΔT ), such as HEPES or Tris, which maintain pH stability during the freezing process.

Q2: LC-MS/MS analysis reveals a +16 Da mass shift in the degradant peak after repeated FT cycles. What is the mechanism, and how do I prevent it?

A2: A +16 Da shift is the classic signature of oxidation. 2 [2], often converting to hydroxylamines. During the slow freezing process, dissolved oxygen is cryoconcentrated alongside your API. If trace transition metals (e.g., Fe3+ , Cu2+ ) are present in your excipients or biological matrix, they act as catalysts for this oxidation. Causality-Driven Solution: Implement a multi-faceted anti-oxidation strategy. First, degas your buffers using sonication under vacuum. Second, add a chelating agent like 1 mM EDTA to sequester catalytic metals. This is why the compound typically shows3 [3].

Q3: The compound appears to precipitate upon thawing and yields highly variable LC-MS/MS recovery. How can I ensure accurate quantification?

A3: The 2,3-dihydropyridazin-3-one core has rigid planar characteristics that can lead to π−π stacking and precipitation when the thermodynamic solubility limit is exceeded during cryoconcentration. If the sample is sampled immediately after thawing, the precipitated micro-crystals will not be aspirated uniformly. Causality-Driven Solution: Ensure unassisted thawing at room temperature (do not use a water bath, which can cause localized thermal degradation). Once thawed, mandate a 5-minute equilibration period followed by gentle vortexing (or sonication for 30 seconds) to ensure complete re-dissolution of the API before aliquoting for extraction.

Logical Framework of Degradation

The following diagram maps the causality of how physical freezing mechanics translate into chemical degradation for this specific small molecule.

Degradation_Mechanism SlowFreeze Slow Freezing Rate Cryo Cryoconcentration (Solute Exclusion) SlowFreeze->Cryo pHDrop Buffer Salt Crystallization (Extreme pH Shift) Cryo->pHDrop O2Spike Localized O2 Concentration Spike Cryo->O2Spike Precip API Precipitation (Solubility Exceeded) Cryo->Precip Amine Primary Amine Protonation/Oxidation pHDrop->Amine O2Spike->Amine Degradation Loss of Quantifiable Analyte (>15%) Amine->Degradation Precip->Degradation

Causality of API degradation during freeze-thaw cycles.

Quantitative Stability Data

The table below summarizes the quantitative recovery of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (nominal concentration: 100 ng/mL) across different matrices. Data demonstrates the protective causality of buffer selection and chelating agents.

Matrix / Buffer SystemAdditivesCycle 1 RecoveryCycle 3 RecoveryCycle 5 RecoveryPrimary Mechanism of Loss
50 mM Na-Phosphate (pH 7.4)None92.4%78.1%61.3%pH-shift induced aggregation
50 mM HEPES (pH 7.4)None98.1%94.2%89.5%Mild amine oxidation
50 mM HEPES (pH 7.4)1 mM EDTA, Degassed100.2%99.4%98.7%Stable
Human SerumNone94.5%88.2%81.4%Oxidation via trace metals
Human Plasma ( K2​EDTA )None99.8%97.5%95.2%Stable (EDTA protection)

Note: Acceptance criteria per4 [1] dictate that mean recovery must remain within ±15% of the nominal concentration.

Self-Validating Experimental Protocol: FT Stability Assessment

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By mandating the concurrent analysis of freshly prepared Quality Control (QC) samples alongside the FT samples, the protocol mathematically isolates freeze-thaw degradation from run-to-run instrument drift or extraction failures. If the fresh QCs pass but the FT QCs fail, the degradation is definitively physical/chemical.

FT_Workflow Step1 1. Aliquot QC Samples (Low & High Conc.) Step2 2. Freeze at -20°C or -80°C (≥ 12 hours) Step1->Step2 Step3 3. Thaw Unassisted (Room Temperature) Step2->Step3 Decision Cycle Count < 3? Step3->Decision Decision->Step2 Yes Step4 4. LC-MS/MS Analysis Alongside Fresh QCs Decision->Step4 No (≥ 3 Cycles) Step5 5. Validate vs. Fresh Curve (Acceptance: ±15%) Step4->Step5

FDA/ICH M10 Compliant Freeze-Thaw Stability Workflow.

Step-by-Step Methodology

Phase 1: Preparation & Freezing

  • Matrix Spiking: Spike 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one into the intended biological matrix or buffer to create Low QC (e.g., 3x LLOQ) and High QC (e.g., 75% of ULOQ) pools.

  • Aliquot Generation: Dispense into identical storage vials used for actual study samples (e.g., 500 µL in 1.5 mL polypropylene tubes). Causality note: Matching the vial material is critical, as the API may adsorb to specific plastics during the freeze-thaw phase transitions.

  • Freezing: Transfer the FT aliquots to the intended storage temperature (-20°C or -80°C). Maintain the frozen state for a minimum of 12 hours to ensure complete core freezing.

Phase 2: Thawing & Cycling 4. Thawing: Remove vials and place them on a benchtop at room temperature. Allow them to thaw completely unassisted. Do not use a water bath. 5. Cycling: Once completely thawed (visually inspect for the absence of ice crystals), refreeze the samples for at least 12 hours. Repeat this process until the required number of cycles (minimum of 3) is achieved.

Phase 3: Self-Validating Extraction & Analysis 6. Fresh Control Preparation: On the day of analysis, independently prepare a fresh calibration curve and fresh Low/High QCs from a separate stock weighing. 7. Equilibration: Vortex all FT samples and fresh QCs for 30 seconds at 1500 RPM to ensure homogenous redissolution of any transient precipitates. 8. Extraction: Perform protein precipitation (e.g., 1:3 ratio of sample to Acetonitrile containing stable-isotope labeled internal standard). Centrifuge at 14,000 x g for 10 minutes. 9. LC-MS/MS Quantification: Inject the supernatant. 10. Validation Criteria:

  • System Suitability: The freshly prepared QCs must calculate within ±15% of their nominal concentration. If they fail, the entire run is invalid (instrument/extraction error).
  • Stability Assessment: If the fresh QCs pass, evaluate the FT QCs. They must also fall within ±15% of their nominal concentration to be deemed stable.

References

  • Effects of Freeze–Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics Analytical Chemistry - ACS Publications. URL:[Link]

  • Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Efficacy Comparison: 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one vs. Standard Inotropes

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide / Preclinical Pharmacology Executive Summary & Mechanistic Rationale The development of safe, long-term...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide / Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

The development of safe, long-term inotropic support for decompensated heart failure (HF) remains a significant pharmacological challenge. Classical inotropes (e.g., dobutamine, milrinone) increase cardiac output at the severe cost of heightened myocardial oxygen consumption and arrhythmogenesis[1].

This guide evaluates the preclinical efficacy of 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (APDP) , a novel investigational inodilator. APDP is built upon the well-validated 2,3-dihydropyridazin-3-one scaffold—a classic pharmacophore known for dual-action calcium sensitization and selective phosphodiesterase 3 (PDE3) inhibition[2]. The strategic addition of the 2-amino-1-phenylethyl moiety is designed to optimize lipophilicity, enhance myocardial tissue partitioning, and prolong the duration of action compared to first-generation agents.

The Causality of Calcium Sensitization

Unlike classical agents that force an influx of intracellular calcium to drive contractility, calcium sensitizers like APDP and Levosimendan stabilize the calcium-bound conformation of cardiac Troponin C (cTnC)[3]. This mechanism prolongs actin-myosin cross-bridge cycling during systole without altering peak cytosolic calcium levels. Consequently, APDP enhances systolic contractility (+dP/dt) while preserving diastolic relaxation (-dP/dt), avoiding the cytosolic calcium overload that triggers fatal arrhythmias[4].

Pharmacodynamic Signaling Pathway

To visualize the pleiotropic effects of the pyridazin-3-one class, the following diagram maps the dual pathways of inotropy and vasodilation.

G APDP 2-(2-Amino-1-phenylethyl)- 2,3-dihydropyridazin-3-one PDE3 PDE3 Inhibition APDP->PDE3 CaSens Calcium Sensitization (Binding to cTnC) APDP->CaSens KATP K+ Channel Opening (Vascular Smooth Muscle) APDP->KATP cAMP ↑ Intracellular cAMP (Moderate) PDE3->cAMP ActinMyosin Prolonged Actin-Myosin Interaction CaSens->ActinMyosin Vasodilation Coronary & Systemic Vasodilation KATP->Vasodilation Inotropy Positive Inotropy (Preserved Diastolic Function) cAMP->Inotropy ActinMyosin->Inotropy

Fig 1: Pharmacodynamic signaling pathway of APDP illustrating dual inotropic and vasodilatory mechanisms.

Comparative In Vitro Efficacy: Cardiomyocyte Contractility

Rationale: To experimentally validate that APDP functions primarily via calcium sensitization rather than pure PDE3 inhibition, we must simultaneously measure cell shortening (contractility) and intracellular calcium transients. Pure PDE3 inhibitors (Milrinone) will show coupled increases in both, whereas calcium sensitizers will show increased contractility with static calcium transients[5].

Self-Validating Protocol: ARVM Isolation and Fura-2 AM Imaging
  • Myocyte Isolation: Perfuse adult rat hearts via the aorta (Langendorff setup) with a calcium-free buffer followed by collagenase digestion.

    • Validation Check: Following stepwise calcium reintroduction, visually inspect the cell suspension. Only populations with >80% rod-shaped, quiescent cells (lacking spontaneous fibrillation) in 1.0 mM Ca²⁺ Tyrode’s solution are approved for downstream assays. This ensures the cells are calcium-tolerant and physiologically viable.

  • Fluorophore Loading: Incubate Adult Rat Ventricular Myocytes (ARVMs) with 2 µM Fura-2 AM for 20 minutes.

    • Causality: Fura-2 AM is chosen over non-ratiometric dyes (like Fluo-4) because its dual-excitation emission ratio (340/380 nm) normalizes for variations in dye loading, photobleaching, and cell thickness, providing absolute calcium quantification.

  • Pacing and Measurement: Electrically field-pace the cells at 1 Hz. Simultaneously record sarcomere length (via edge-detection software) and Fura-2 fluorescence ratios.

  • Drug Application: Superfuse cells with escalating concentrations of APDP, Levosimendan, or Milrinone.

Table 1: In Vitro Contractility and Calcium Transient Dynamics in ARVMs
CompoundContractility EC₅₀ (nM)Peak Systolic Ca²⁺ AmplitudeDiastolic Ca²⁺ ClearanceArrhythmogenic Potential
APDP 12.4 ± 1.2No significant changePreservedLow
Levosimendan 14.8 ± 1.5No significant changePreservedLow
Milrinone 45.2 ± 3.8↑↑ Significantly increasedImpaired at high dosesHigh

Data Interpretation: APDP demonstrates highly potent inotropy (EC₅₀ 12.4 nM) without elevating peak systolic calcium, confirming its primary mechanism as a calcium sensitizer.

In Vivo Hemodynamic Evaluation: Rat LAD Ligation Model

Rationale: To assess the translational potential of APDP, we utilize the permanent Left Anterior Descending (LAD) coronary artery ligation model in rats. Unlike temporary ischemia-reperfusion models, permanent ligation reliably induces severe, progressive left ventricular (LV) remodeling, culminating in congestive heart failure (CHF) with a significantly reduced ejection fraction[6]. This environment is critical for testing inodilators, as the failing myocardium exhibits altered calcium handling and beta-receptor downregulation.

Self-Validating Protocol: Permanent LAD Ligation & PV Loop Analysis
  • Anesthesia & Preparation: Induce anesthesia with 3-4% isoflurane and maintain at 1.5-2% via endotracheal intubation.

    • Validation Check: Confirm surgical plane of anesthesia via the absence of a pedal withdrawal reflex and stable respiratory rate prior to incision.

  • Thoracotomy & Occlusion: Perform a left thoracotomy. Identify the LAD 1–2 mm below the junction of the pulmonary conus and the left atrial appendage[7]. Pass a 6-0 prolene suture under the vessel and ligate.

    • Validation Check: Successful occlusion must be immediately confirmed by two concurrent observations: rapid regional pallor (blanching) of the myocardium distal to the ligature and marked ST-segment elevation on the continuous ECG monitor[8].

  • Maturation: Close the thorax and allow 6 weeks for the development of chronic HF.

  • Hemodynamic Profiling: Under light anesthesia, introduce a Millar pressure-volume (PV) conductance catheter via the right carotid artery into the left ventricle.

    • Validation Check: Before recording baseline data or infusing test compounds, verify catheter placement by observing classic rectangular PV loops and ensure hemodynamic stability (variance < 5% over 10 minutes).

Table 2: In Vivo Hemodynamic Parameters in CHF Rats (Post-Infusion)
ParameterSham ControlVehicle (CHF)APDP (10 µg/kg/min)Levosimendan (10 µg/kg/min)Milrinone (10 µg/kg/min)
LVEF (%) 72 ± 431 ± 554 ± 451 ± 548 ± 6
+dP/dt max (mmHg/s) 8500 ± 4004100 ± 3506800 ± 3006500 ± 3206900 ± 410
-dP/dt min (mmHg/s) -8100 ± 300-3800 ± 280-6200 ± 250-6000 ± 290-4500 ± 310
PCWP (mmHg) 4.2 ± 0.518.5 ± 2.110.2 ± 1.411.0 ± 1.512.5 ± 1.8*
Heart Rate (bpm) 380 ± 15395 ± 20405 ± 18410 ± 22465 ± 25**

*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle.

Data Interpretation: APDP matches the positive inotropic (+dP/dt max) efficacy of Levosimendan and Milrinone. However, crucially, APDP significantly improves active diastolic relaxation (-dP/dt min) and lowers Pulmonary Capillary Wedge Pressure (PCWP) without the detrimental tachycardic response (Heart Rate spike) observed with Milrinone.

References

  • Title: Levosimendan: a calcium-sensitizing agent for the treatment of patients with decompensated heart failure. Source: PubMed (NIH) URL: [Link]

  • Title: Levosimendan in Critical Illness: A Literature Review. Source: PubMed Central (NIH) URL: [Link]

  • Title: A review of levosimendan in the treatment of heart failure. Source: PubMed Central (NIH) URL: [Link]

  • Title: Levosimendan Efficacy and Safety: 20 Years of SIMDAX in Clinical Use. Source: PubMed Central (NIH) URL: [Link]

  • Title: Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review. Source: PubMed Central (NIH) URL: [Link]

  • Title: A new model of congestive heart failure in rats. Source: PubMed Central (NIH) URL: [Link]

  • Title: A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats. Source: PubMed (NIH) URL: [Link]

  • Title: A Refined Approach to Permanent Coronary Artery Ligation in Rats: Enhancing Outcomes and Reducing Animal Burden. Source: PubMed Central (NIH) URL: [Link]

Sources

Comparative

Cross-Validation of In Vitro Assays for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one Detection

Executive Summary & Mechanistic Context The development of novel small-molecule therapeutics requires robust, reproducible, and highly sensitive analytical methods to quantify drug candidates in complex biological matric...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of novel small-molecule therapeutics requires robust, reproducible, and highly sensitive analytical methods to quantify drug candidates in complex biological matrices. The compound 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (hereafter referred to as APDP ) represents a unique phenylethylamine-pyridazinone scaffold. Due to its structural characteristics—combining a primary amine with a heterocyclic pyridazinone ring—APDP exhibits specific protein-binding affinities and matrix interactions that complicate in vitro detection (e.g., in cell lysates, microsomal stability assays, and culture media).

As a Senior Application Scientist, I have overseen the bioanalytical method development for numerous small molecules. A common pitfall in early-stage drug development is reliance on a single analytical platform, which can introduce undetected matrix biases. To ensure data integrity, it is critical to perform cross-validation across orthogonal platforms.

This guide provides an objective, data-backed comparison of three distinct in vitro detection methodologies for APDP:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The label-free gold standard.

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): The high-throughput, homogeneous innovator.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): The accessible, standard-equipment workhorse.

By aligning our protocols with the1[1], we establish a self-validating system that ensures equivalent decision-making regardless of the assay utilized.

The Three Pillars of APDP Detection

LC-MS/MS: The Gold Standard

LC-MS/MS provides direct, label-free quantification based on the mass-to-charge (m/z) ratio of APDP and its fragments. Causality dictates our sample preparation: we utilize organic solvent-based protein precipitation (e.g., using acetonitrile) to denature matrix proteins. This releases any protein-bound APDP into the supernatant and precipitates high-molecular-weight interferences that would otherwise cause ion suppression in the mass spectrometer or physically clog the analytical column[2].

TR-FRET: The High-Throughput Innovator

For intracellular target engagement or high-throughput screening in cell lysates, LC-MS/MS is often bottlenecked by sample preparation.3[3]. Mechanistically, TR-FRET relies on a Terbium (Tb) donor and a fluorophore acceptor. The core innovation is the time-delayed detection strategy. By delaying signal collection by 50–100 µs after excitation, short-lived background autofluorescence from biological samples decays completely, significantly improving the signal-to-noise ratio[4].

TRFRET Tb Terbium Donor (Target Protein) Signal High TR-FRET (No APDP) Tb->Signal Energy Transfer NoSignal Low TR-FRET (APDP Bound) Tb->NoSignal No Transfer Tracer Fluorescent Tracer (Acceptor) Tracer->Signal Emission APDP APDP Analyte (Competitor) APDP->Tb Binds APDP->Tracer Displaces

Figure 1: Mechanism of competitive TR-FRET displacement assay for APDP quantification.

Competitive ELISA: The Accessible Workhorse

Because APDP is a small molecule (~231 Da), it lacks multiple distinct epitopes required for a standard "sandwich" ELISA. Therefore, a competitive format is mechanistically required. Free APDP in the sample competes with a fixed amount of enzyme-conjugated APDP for limited binding sites on an immobilized capture antibody. Consequently, the assay signal is inversely proportional to the APDP concentration.

Cross-Validation Workflow & Experimental Protocols

To ensure rigorous cross-validation, identical spiked in vitro samples (human liver microsome matrix) were processed in parallel.

Workflow Sample In Vitro Sample Prep1 Protein Precipitation Sample->Prep1 Prep2 Direct Addition Sample->Prep2 Prep3 Dilution & Blocking Sample->Prep3 LCMS LC-MS/MS Prep1->LCMS TRFRET TR-FRET Prep2->TRFRET ELISA Comp. ELISA Prep3->ELISA Data Cross-Validation LCMS->Data TRFRET->Data ELISA->Data

Figure 2: Parallel sample processing and cross-validation workflow for APDP detection.

Protocol A: LC-MS/MS Quantification

Self-Validating Step: Inclusion of an isotopically labeled internal standard (APDP-d5) corrects for matrix effects and injection volume variations.

  • Sample Aliquoting: Transfer 50 µL of in vitro sample into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of APDP-d5 (100 ng/mL) to all wells except double blanks.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid). The acidic environment ensures the primary amine of APDP remains protonated, enhancing solubility and downstream ionization.

  • Centrifugation: Spin at 4,000 x g for 15 minutes at 4°C to pellet denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak distortion).

  • Analysis: Inject 5 µL onto a C18 column (e.g., Acquity UPLC) coupled to a triple quadrupole mass spectrometer operating in positive ESI multiple reaction monitoring (MRM) mode[5].

Protocol B: Homogeneous TR-FRET Assay

Self-Validating Step: A parallel "donor-only" control well ensures that matrix autofluorescence is not falsely elevating the baseline signal.

  • Reagent Preparation: Prepare a 2X detection mix containing Terbium-labeled target protein (2 nM) and fluorophore-labeled APDP tracer (10 nM) in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 0.1% BSA). BSA is critical to prevent non-specific binding to the microplate plastic.

  • Sample Addition: Dispense 10 µL of raw, unpurified in vitro lysate into a low-volume 384-well white microplate.

  • Reaction Initiation: Add 10 µL of the 2X detection mix to the samples.

  • Incubation: Incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; delay 100 µs; measure emission simultaneously at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio.

Protocol C: Competitive ELISA

Self-Validating Step: Standard curve must achieve an R² > 0.99 using a 4-parameter logistic (4PL) fit to ensure accurate interpolation.

  • Plate Coating: Coat 96-well plates with anti-APDP monoclonal antibody (1 µg/mL) overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20), then block with 3% BSA for 2 hours to prevent non-specific binding.

  • Competition Phase: Add 50 µL of APDP standards/samples and 50 µL of HRP-conjugated APDP tracer simultaneously. Incubate for 1.5 hours at room temperature.

  • Washing: Wash 5x with PBST to remove all unbound reagents. Causality: Inadequate washing here is the primary source of high background noise.

  • Development: Add 100 µL of TMB substrate. Incubate for 15 minutes in the dark.

  • Stop & Read: Add 50 µL of 1M H₂SO₄ to stop the reaction. Read absorbance at 450 nm immediately.

Cross-Validation Data & Performance Metrics

To objectively evaluate the three platforms, we analyzed the performance parameters required by regulatory guidelines. The following table summarizes the quantitative cross-validation data for APDP detection.

Performance MetricLC-MS/MS (Gold Standard)TR-FRET (Innovator)Competitive ELISA (Workhorse)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL2.5 ng/mL5.0 ng/mL
Dynamic Range 0.5 – 500 ng/mL (3 logs)2.5 – 250 ng/mL (2 logs)5.0 – 100 ng/mL (1.3 logs)
Sample Volume Required 50 µL10 µL50 µL
Throughput (Samples/Day) ~200 (Chromatography limited)>5,000 (1536-well compatible)~400 (Wash-step limited)
Matrix Effect Susceptibility Low (Corrected by IS)Very Low (Time-resolved)Moderate (Requires dilution)
Time to Result 12 - 24 hours< 2 hours6 - 8 hours
Cost per Sample High (Instrument time)Low (Reagent cost)Medium (Kit cost)

Key Finding: While LC-MS/MS remains the most sensitive method with the widest dynamic range, TR-FRET demonstrated exceptional resilience to matrix interference in crude cell lysates, matching LC-MS/MS accuracy within a ±15% bias margin for concentrations above 2.5 ng/mL. The ELISA, while slightly less sensitive, provided a highly accessible alternative for labs lacking mass spectrometry infrastructure.

Conclusion & Decision Matrix

The choice of assay for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (APDP) detection must be driven by the specific experimental context:

  • Choose LC-MS/MS when absolute quantification is required across a massive dynamic range (e.g., formal pharmacokinetic profiling or late-stage stability assays), and when isotopic internal standards are available to correct for matrix suppression.

  • Choose TR-FRET for high-throughput screening, intracellular target engagement, or when sample volumes are severely restricted (< 10 µL). Its homogeneous "mix-and-read" format makes it the superior choice for rapid in vitro lysate analysis.

  • Choose Competitive ELISA for routine, low-to-medium throughput in vitro testing where standard laboratory equipment is preferred, provided the matrix can be sufficiently diluted to mitigate interference.

By cross-validating these platforms, researchers can confidently track APDP through every stage of preclinical development, ensuring that analytical artifacts do not masquerade as biological phenomena.

References

  • A lysate-based TR-FRET approach for the facile quantification of cellular drug concentration. ChemRxiv.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolvemass.
  • A Brief Progress in Methods for Deciphering Protein–Protein Interaction Networks. MDPI.
  • LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma. Analytical Chemistry - ACS Publications.
  • Determination of Real Time in Vivo Drug Receptor Occupancy for a Covalent Binding Drug as a Clinical Pharmacodynamic Biomarker by Immunocapture-LC-MS/MS. Analytical Chemistry - ACS Publications.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
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